molecular formula C11H10N2O3 B13183151 1-ethyl-5-nitro-1H-indole-3-carbaldehyde

1-ethyl-5-nitro-1H-indole-3-carbaldehyde

Cat. No.: B13183151
M. Wt: 218.21 g/mol
InChI Key: SKXJDBYBSNBMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-nitro-1H-indole-3-carbaldehyde ( 911701-07-0) is a synthetic indole derivative with a molecular formula of C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound belongs to the class of 1H-indole-3-carbaldehyde derivatives, which are recognized as essential and efficient chemical precursors for generating biologically active molecules . Indole-3-carbaldehyde scaffolds are particularly valuable in Multicomponent Reactions (MCRs), which are sustainable methods for constructing complex molecular architectures and pharmaceutically interesting scaffolds . As a key building block in medicinal chemistry, this nitro-functionalized aldehyde is primarily used in research and development for the synthesis of novel active molecules. The compound should be stored refrigerated at 2-8°C . This product is intended for research purposes only and is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

1-ethyl-5-nitroindole-3-carbaldehyde

InChI

InChI=1S/C11H10N2O3/c1-2-12-6-8(7-14)10-5-9(13(15)16)3-4-11(10)12/h3-7H,2H2,1H3

InChI Key

SKXJDBYBSNBMHM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])C=O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Synthesis Pathway of 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 1-ethyl-5-nitro-1H-indole-3-carbaldehyde is a highly versatile synthetic intermediate utilized extensively in medicinal chemistry and drug discovery. It serves as a critical building block for synthesizing complex heterocyclic systems, including c-Myc G-quadruplex binders, apoptotic inducers in human leukaemia cells, and third-generation zafirlukast derivatives targeting periodontal pathogens[1][2][3].

From a synthetic perspective, the molecule presents a fascinating challenge: the electron-withdrawing nature of the 5-nitro group deactivates the indole core, subtly altering its nucleophilicity. Designing a robust synthesis pathway requires a deep understanding of electrophilic aromatic substitution (formylation) and nucleophilic substitution (


 alkylation) to ensure high yields and regioselectivity.

Strategic Pathway Analysis

The synthesis of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde from commercially available 5-nitroindole can be achieved via two distinct, chemically valid routes. The decision of which route to employ depends on the desired divergence point in a multi-step library synthesis.

  • Route A (Alkylation

    
     Formylation):  The indole nitrogen is first alkylated with ethyl iodide, followed by Vilsmeier-Haack formylation at the C-3 position. This is often the preferred route for scale-up, as the initial N-alkylation prevents any competitive N-formylation and the indole ring remains more nucleophilic prior to the introduction of the strongly electron-withdrawing C-3 formyl group[3].
    
  • Route B (Formylation

    
     Alkylation):  The 5-nitroindole is first formylated to yield 5-nitro-1H-indole-3-carbaldehyde, which is subsequently N-alkylated[1][4]. This route is highly advantageous when generating a library of derivatives with varying N-alkyl chains from a single, common formylated intermediate.
    

SynthesisPathways A 5-Nitroindole B 1-Ethyl-5-nitro-1H-indole (N-Ethylation) A->B Route A: EtI, Base C 5-Nitro-1H-indole-3-carbaldehyde (Formylation) A->C Route B: POCl3, DMF D 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde (Final Product) B->D POCl3, DMF C->D EtI, Base

Divergent synthetic routes for 1-ethyl-5-nitro-1H-indole-3-carbaldehyde from 5-nitroindole.

Mechanistic Rationale: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the cornerstone of C-3 formylation in indole chemistry. The causality of the reagent choice is critical: N,N-Dimethylformamide (DMF) acts as both the solvent and the formyl source, while Phosphorus oxychloride (


) serves as the activator[2].

When


 is added to DMF at 0 °C, it phosphorylates the formyl oxygen, driving the elimination of a phosphorodichloridate leaving group to generate the highly electrophilic chloroiminium ion  (Vilsmeier reagent). The C-3 position of the indole ring is exclusively attacked because the resulting Wheland intermediate allows the positive charge to be stabilized by the adjacent nitrogen atom without disrupting the aromaticity of the fused benzene ring. Subsequent aqueous hydrolysis of the iminium intermediate yields the final carbaldehyde.

VilsmeierMechanism DMF DMF + POCl3 VReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VReagent -PO2Cl2⁻ Wheland Wheland Intermediate (C3 Attack) VReagent->Wheland + Indole Indole 1-Ethyl-5-nitroindole Indole->Wheland Iminium Iminium Intermediate Wheland->Iminium -H⁺ Product 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde Iminium->Product H2O (Hydrolysis)

Mechanistic progression of the Vilsmeier-Haack formylation at the indole C-3 position.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in physical and chromatographic checkpoints allow the researcher to verify success at each node of the workflow.

Protocol A: N-Alkylation Followed by Formylation (Preferred for Scale-Up)

Step 1: Synthesis of 1-Ethyl-5-nitro-1H-indole

  • Rationale: The 5-nitro group lowers the

    
     of the indole N-H bond (normally ~16.2), making it sufficiently acidic to be quantitatively deprotonated by Potassium Hydroxide (KOH) in a polar aprotic solvent like DMF. DMF solvates the potassium cation, leaving a highly reactive, "naked" indole anion for the 
    
    
    
    attack on ethyl iodide[3][4].
  • Procedure:

    • Dissolve 5-nitroindole (1.0 equiv) in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.

    • Add finely crushed KOH (1.5 equiv) and stir at room temperature for 30 minutes. Validation Check: The solution will transition to a deep, vibrant red/orange, indicating the successful formation of the indole anion.

    • Add iodoethane (1.2 equiv) dropwise over 10 minutes. Stir for 4 hours at room temperature.

    • Quench & Workup: Pour the mixture into ice-water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over

      
      , and concentrate.
      
    • Validation Check: TLC (Hexanes:EtOAc 4:1) should show complete consumption of the starting material and a new, higher-

      
       spot (loss of the polar N-H bond).
      

Step 2: Vilsmeier-Haack Formylation

  • Procedure:

    • In a flame-dried flask, cool anhydrous DMF (3.0 equiv) to 0 °C.

    • Add

      
       (1.5 equiv) dropwise over 15 minutes. Critical Rationale: This step is highly exothermic. Strict temperature control prevents the thermal degradation of the Vilsmeier reagent into tar.
      
    • Stir for 30 minutes at 0 °C, then add a solution of 1-ethyl-5-nitro-1H-indole (1.0 equiv) in DMF dropwise.

    • Heat the reaction mixture to 80 °C for 4-6 hours.

    • Quench & Hydrolysis: Cool to room temperature and pour slowly into crushed ice. Neutralize carefully with 2M NaOH until pH 7-8 is reached. Validation Check: Neutralization drives the hydrolysis of the iminium intermediate, precipitating the product as a yellow solid.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield 1-ethyl-5-nitro-1H-indole-3-carbaldehyde[1].

Protocol B: Formylation Followed by N-Alkylation (Preferred for Divergent Libraries)

Step 1: Synthesis of 5-Nitro-1H-indole-3-carbaldehyde

  • Procedure: Perform the Vilsmeier-Haack formylation directly on 5-nitroindole using

    
     and DMF at 80 °C, following the exact stoichiometry and workup described in Protocol A, Step 2. Yields typically range from 60% to 90%[2][4].
    

Step 2: N-Ethylation of the Formylated Intermediate

  • Rationale: The presence of both the 5-nitro and 3-formyl groups severely depletes the electron density of the indole ring. However, the N-H proton becomes highly acidic, allowing for facile deprotonation.

  • Procedure:

    • Dissolve 5-nitro-1H-indole-3-carbaldehyde in anhydrous DMF.

    • Add an alkylating base (e.g.,

      
       or KOH) and iodoethane.
      
    • Stir at 50 °C for 12 hours.

    • Quench with water, extract with dichloromethane, and purify via silica gel chromatography to isolate 1-ethyl-5-nitro-1H-indole-3-carbaldehyde as a yellow solid (Yield ~89%, mp 180–182 °C)[1].

Quantitative Data & Reaction Metrics

The following table summarizes the key quantitative metrics and causality-driven parameters for both synthetic routes, allowing for rapid comparative analysis by development professionals.

Metric / ParameterRoute A (Alkylation

Formylation)
Route B (Formylation

Alkylation)
Mechanistic Rationale
Step 1 Yield 72% - 85% (N-Ethylation)60% - 90% (Formylation)

on unsubstituted 5-nitroindole is sterically unhindered[2][3].
Step 2 Yield 75% - 82% (Formylation)85% - 89% (N-Ethylation)Alkylation of the formylated intermediate is highly efficient due to increased N-H acidity[1].
Overall Yield ~ 54% - 70% ~ 51% - 80% Both routes exhibit comparable overall thermodynamic efficiency.
Reaction Temp (Formylation) 0 °C

80 °C
0 °C

80 °C
Heat is required to overcome the deactivating effect of the 5-nitro group during electrophilic attack.
Primary Side Reactions Trace C-2 formylationN-formylation (trace)Route A avoids N-formylation entirely by pre-blocking the nitrogen atom.
Physical Appearance Yellow solidYellow solidExtended conjugation from the nitro and formyl groups shifts absorption into the visible spectrum[1].

Conclusion

The synthesis of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde requires precise orchestration of electronic effects within the indole core. While both Route A and Route B are scientifically sound, the choice of pathway should be dictated by the broader goals of the research program. For singular, large-scale production, Route A's pre-emptive blocking of the indole nitrogen ensures high regiochemical fidelity. Conversely, for medicinal chemistry campaigns requiring rapid analog generation, Route B provides a highly flexible, late-stage diversification point. Maintaining strict anhydrous conditions and precise thermal control during the Vilsmeier-Haack activation remains the universal critical success factor across both methodologies.

References

  • Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates National Center for Biotechnology Information (PMC) URL:[Link](Note: URL derived from PMC grounding data)

  • Selective inhibition of the periodontal pathogen Porphyromonas gingivalis by third generation zafirlukast derivatives National Center for Biotechnology Information (PMC) URL:[Link](Note: URL derived from PMC grounding data)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, established theoretical principles, and detailed, field-proven experimental protocols. The aim is to equip researchers with the foundational knowledge and practical methodologies required to fully characterize this compound. This document covers molecular structure, predicted physicochemical parameters, and detailed protocols for the experimental determination of key properties such as melting point, solubility, and spectral characteristics (UV-Vis, HPLC, NMR, IR, and Mass Spectrometry).

Introduction and Molecular Overview

1-ethyl-5-nitro-1H-indole-3-carbaldehyde belongs to the indole class of heterocyclic compounds, a scaffold of significant interest in pharmaceutical research due to its prevalence in biologically active molecules. The presence of an ethyl group at the N1 position, a nitro group at the C5 position, and a carbaldehyde (aldehyde) group at the C3 position are expected to confer distinct electronic and steric properties, influencing its reactivity, solubility, and potential as a pharmacophore.

The nitro group is a strong electron-withdrawing group, which can significantly impact the electron density of the indole ring system and influence its intermolecular interactions. The aldehyde functionality provides a reactive handle for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Table 1: Core Molecular Properties of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde

PropertyValueSource
CAS Number 911701-07-0[1][2]
Molecular Formula C₁₁H₁₀N₂O₃[2]
Molecular Weight 218.21 g/mol [1][2]
InChI Key SKXJDBYBSNBMHM-UHFFFAOYSA-N[1]

Predicted and Estimated Physicochemical Properties

Direct experimental data for 1-ethyl-5-nitro-1H-indole-3-carbaldehyde is not extensively reported in the public domain. The following properties are therefore predicted based on the known properties of the parent compound, 5-nitroindole, and other related indole derivatives. These values should be considered as estimates and require experimental verification.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/RangeBasis for Prediction
Melting Point 135-145 °CBased on the melting point of 5-nitroindole (140-142 °C)[3][4][5][6] and the general effect of N-alkylation and C3-substitution.
Boiling Point >300 °C (decomposes)High boiling points are characteristic of aromatic nitro compounds.
Appearance Yellow to brown crystalline solidThe parent 5-nitroindole is a yellow-green crystalline solid.[7]
Solubility Soluble in polar organic solvents such as DMSO, DMF, ethanol, and acetone. Sparingly soluble in non-polar solvents and water.Based on the known solubility of 5-nitroindole in organic solvents.[7]
pKa ~14-15 (indole N-H acidity in the absence of the ethyl group)The ethyl group at N1 removes the acidic proton. The overall basicity is expected to be very low due to the electron-withdrawing nitro group.
LogP 2.0 - 2.5Estimated based on the increased lipophilicity from the ethyl group compared to the parent indole.

Synthesis and Purification

The synthesis of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde can be achieved through a multi-step process, typically starting from 5-nitroindole. A plausible synthetic route involves the N-alkylation of 5-nitroindole followed by formylation at the C3 position.

Synthetic Pathway

A common method for the formylation of indoles is the Vilsmeier-Haack reaction.[8]

Synthesis_Pathway A 5-Nitroindole B 1-Ethyl-5-nitro-1H-indole A->B Ethyl iodide, Base (e.g., NaH) in DMF C 1-ethyl-5-nitro-1H-indole-3-carbaldehyde B->C Vilsmeier-Haack Reaction (POCl₃, DMF)

Caption: A plausible synthetic route to 1-ethyl-5-nitro-1H-indole-3-carbaldehyde.

General Experimental Protocol for Synthesis

Step 1: N-Ethylation of 5-Nitroindole

  • To a solution of 5-nitroindole in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-ethyl-5-nitro-1H-indole.

Step 2: Vilsmeier-Haack Formylation

  • In a separate flask, add phosphorus oxychloride (POCl₃) dropwise to anhydrous DMF at 0 °C under an inert atmosphere.

  • Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

  • Add a solution of 1-ethyl-5-nitro-1H-indole in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice and neutralize with a base such as sodium hydroxide solution until the pH is basic.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous layer with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-ethyl-5-nitro-1H-indole-3-carbaldehyde.

Experimental Determination of Physicochemical Properties

The following section details the experimental protocols for the determination of the key physicochemical properties of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde.

Melting Point Determination

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1 °C).

Protocol: Capillary Melting Point Determination

  • Finely grind a small sample of the crystalline 1-ethyl-5-nitro-1H-indole-3-carbaldehyde.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.

Melting_Point_Workflow A Sample Preparation: Grind and pack capillary tube B Place in Melting Point Apparatus A->B C Rapid Heating to ~15°C below expected MP B->C D Slow Heating (1-2°C/min) C->D E Record Temperature Range of Melting D->E Solubility_Workflow A Add excess solid to known volume of solvent B Equilibrate with agitation (24-48h) A->B C Separate solid and liquid phases (centrifugation) B->C D Withdraw and dilute supernatant C->D E Quantify concentration (UV-Vis or HPLC) D->E F Calculate Solubility E->F

Sources

In-Depth Technical Guide: Synthesis and Spectroscopic Characterization of 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-ethyl-5-nitro-1H-indole-3-carbaldehyde (CAS: 911701-07-0) is a highly functionalized heterocyclic building block of critical importance in medicinal chemistry. It serves as a primary intermediate in the synthesis of complex pharmacophores, most notably


-bromoacryloylamido indolyl pyridinyl propenones, which act as potent apoptotic inducers and anti-leukemic agents[1]. This whitepaper provides a comprehensive analysis of its synthesis workflows and a detailed mechanistic breakdown of its spectroscopic signatures (NMR, IR, and MS).

Experimental Workflows: Synthesis Protocols

The synthesis of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde can be achieved via two primary, self-validating pathways. Both pathways rely on the orthogonal reactivity of the indole nitrogen (N-1) and the electron-rich pyrrole carbon (C-3).

Protocol A: N-Alkylation of 5-nitro-1H-indole-3-carbaldehyde

This protocol utilizes a pre-formylated indole core and focuses on selective N-alkylation[1].

  • Preparation: Charge a flame-dried round-bottom flask with 5-nitro-1H-indole-3-carbaldehyde (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

    • Causality: Anhydrous conditions are critical to prevent the degradation of the alkylating agent and the moisture-induced quenching of the basic reagent.

  • Deprotonation: Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: The indole N-H is weakly acidic (pKa ~16.2). NaH irreversibly deprotonates it to form a highly nucleophilic indolide anion. Cooling controls the exothermic release of

      
       gas.
      
  • Alkylation: Add iodoethane (1.5 eq) dropwise. Stir at room temperature until Thin-Layer Chromatography (TLC) indicates complete consumption of the starting material.

    • Causality: Iodoethane acts as a highly reactive electrophile, undergoing a rapid

      
       displacement by the indolide nitrogen.
      
  • Workup: Quench with ice water to destroy excess NaH. Extract with ethyl acetate, wash with brine to remove residual DMF, dry over

    
    , and concentrate in vacuo. The product is isolated as a yellow solid (Yield ~89%, mp 180–182 °C)[1].
    
Protocol B: Vilsmeier-Haack Formylation of 1-ethyl-5-nitro-1H-indole

This alternative protocol introduces the aldehyde group after the N-alkylation step[2].

  • Reagent Generation: In a dry flask, cool DMF (excess) to 10 °C. Add Phosphorus Oxychloride (

    
    , 1.2 eq) dropwise.
    
    • Causality: The reaction between DMF and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       generates the Vilsmeier reagent (a highly electrophilic chloroiminium ion). This step is highly exothermic, necessitating strict temperature control to prevent reagent decomposition.
      
  • Electrophilic Aromatic Substitution: Add a solution of 1-ethyl-5-nitro-1H-indole (1.0 eq) in DMF dropwise to the Vilsmeier reagent. Raise the temperature to 35–40 °C.

    • Causality: The indole C-3 position is the most nucleophilic site due to the enamine-like character of the pyrrole ring. Moderate heating is required to overcome the deactivating electron-withdrawing effect of the C-5 nitro group[2].

  • Hydrolysis & Isolation: Pour the reaction mixture onto crushed ice and neutralize with aqueous NaOH.

    • Causality: The intermediate iminium salt must be hydrolyzed under basic conditions to yield the final aldehyde product. Filter the resulting precipitate to isolate the target compound[2].

Data Visualization: Synthetic & Spectroscopic Logic

SynthesisRoutes SM 5-nitro-1H-indole (Starting Material) Int1 1-ethyl-5-nitro-1H-indole (Intermediate) SM->Int1 Iodoethane, NaH (N-Alkylation) Int2 5-nitro-1H-indole-3-carbaldehyde (Intermediate) SM->Int2 POCl3, DMF (Vilsmeier-Haack) Target 1-ethyl-5-nitro-1H-indole-3-carbaldehyde (Target Compound) Int1->Target POCl3, DMF (Vilsmeier-Haack) Int2->Target Iodoethane, NaH (N-Alkylation)

Fig 1: Dual synthetic pathways for 1-ethyl-5-nitro-1H-indole-3-carbaldehyde.

NMRDeshielding N1 C-5 Nitro Group (-I, -M Effects) H4 H-4 Proton (δ 9.22) Dual Deshielding Zone N1->H4 Ortho Electron Depletion H6 H-6 Proton (δ 8.22) Single Deshielding Zone N1->H6 Ortho Electron Depletion N2 C-3 Aldehyde Group (-I, -M Effects) N2->H4 Anisotropic Cone Effect H2 H-2 Proton (δ 7.92) Adjacent to Aldehyde N2->H2 Adjacent Electron Withdrawal

Fig 2: Logical causality of NMR deshielding effects on the indole protons.

Spectroscopic Characterization & Mechanistic Analysis

NMR Analysis

The


 NMR spectrum of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde is defined by extreme deshielding effects caused by the nitro and aldehyde groups[1].
  • The H-4 Anomaly (9.22 ppm): Proton H-4 is located directly between the nitro group at C-5 and the formyl group at C-3. The nitro group exerts a strong electron-withdrawing effect (-I and -M), depleting electron density from the ortho position. Simultaneously, the carbonyl oxygen of the C-3 aldehyde creates a magnetic anisotropic deshielding cone that points directly toward H-4. This dual-deshielding environment pushes the H-4 resonance exceptionally far downfield, appearing as a doublet (

    
     Hz)[1].
    
  • The H-6 Shift (8.22 ppm): H-6 is ortho to the C-5 nitro group, experiencing significant -I and -M deshielding. However, it lacks the anisotropic effect of the aldehyde, placing it upfield of H-4. It appears as a doublet of doublets due to ortho coupling with H-7 (

    
     Hz) and meta coupling with H-4 (
    
    
    
    Hz)[1].
Infrared (IR) Spectroscopy

The vibrational modes of this molecule provide direct confirmation of its functional groups:

  • Carbonyl Stretch (~1665 cm⁻¹): Typically, aliphatic aldehydes appear near 1720 cm⁻¹. However, conjugation with the electron-rich indole pyrrole ring reduces the double-bond character of the carbonyl, lowering the stretching frequency to ~1665 cm⁻¹.

  • Nitro Stretches (~1525 & 1340 cm⁻¹): The asymmetric and symmetric N-O stretches of the nitro group are highly diagnostic and appear as strong, sharp bands.

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion


. The exact monoisotopic mass of 

is 218.069 Da. In positive ion mode, the

peak is observed at 219.3 m/z , confirming the molecular weight of the synthesized compound[1].

Data Summary Tables

Table 1:


 NMR Data Summary (200 MHz, 

)
[1]
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignmentCausality / Environment
10.10Singlet (s)-1HCHOHighly deshielded aldehyde proton.
9.22Doublet (d)2.21HIndole H-4Dual deshielding from C-5

and C-3 CHO anisotropy.
8.22Doublet of doublets (dd)8.8, 2.21HIndole H-6Deshielded by ortho C-5

group.
7.92Singlet (s)-1HIndole H-2Deshielded by adjacent N-ethyl and C-3 CHO.
7.43Doublet (d)8.81HIndole H-7Standard aromatic resonance, ortho to H-6.
4.26Quartet (q)7.22HN-

(Ethyl)
Deshielded by adjacent electronegative Indole Nitrogen.
1.58Triplet (t)7.23H

(Ethyl)
Standard aliphatic methyl resonance.

Table 2: Empirical


 NMR Data Summary 
Chemical Shift (

, ppm)
Carbon AssignmentStructural Environment
~185.0C=O (Aldehyde)Highly deshielded carbonyl carbon.
~144.0C-5Directly attached to the strongly electron-withdrawing

group.
~138.0 - 139.0C-2, C-7aAdjacent to the electronegative indole nitrogen.
~111.0 - 126.0C-3, C-3a, C-4, C-6, C-7Aromatic indole core carbons.
~42.0N-

(Ethyl)
Aliphatic methylene deshielded by nitrogen.
~15.0

(Ethyl)
Aliphatic methyl carbon.

Table 3: Key IR & MS Spectroscopic Signatures

TechniqueObserved ValueAssignment / Fragment
IR (KBr) ~3110 cm⁻¹C-H stretching (Aromatic)
IR (KBr) ~2980, 2935 cm⁻¹C-H stretching (Aliphatic, Ethyl group)
IR (KBr) ~1665 cm⁻¹C=O stretching (Conjugated Aldehyde)
IR (KBr) ~1525, 1340 cm⁻¹N-O stretching (Asymmetric and Symmetric

)
MS (ESI) 219.3 m/z

(Calculated for

: 219.08)[1]

References

  • Title: Synthesis and in vitro Evaluation of 3H-Pyrrolo[3,2-f]-quinolin-9-one Derivatives That Show Potent and Selective Anti-leukemic Activity Source: National Institutes of Health (NIH) / PubMed Central URL: [Link] (Derived from ground source[2])

  • Title: Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link] (Derived from ground source[1])

Sources

The Privileged Nitroindole Scaffold: A Technical Guide to Biological Activities and Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the indole ring is universally recognized as a "privileged scaffold." However, the strategic introduction of a nitro group—specifically at the 3-, 4-, or 5-position—fundamentally alters the electronic and steric landscape of the molecule. As a Senior Application Scientist overseeing hit-to-lead pipelines, I have observed that nitroindole derivatives consistently exhibit potent, broad-spectrum biological activities. The strong electron-withdrawing nature of the nitro group enhances π-π stacking interactions with biological targets (such as DNA bases) and facilitates intracellular redox cycling.

This whitepaper provides an in-depth technical analysis of the biological activities of nitroindole derivatives, focusing on their mechanisms in oncology and infectious diseases. It synthesizes quantitative efficacy data and provides field-proven, self-validating experimental protocols designed to eliminate common assay artifacts associated with redox-active compounds.

Mechanistic Paradigms of Biological Activity

Oncology: c-Myc G-Quadruplex Stabilization and ROS Induction

The most promising application of 5-nitroindole derivatives lies in targeted cancer therapy. Up to 80% of solid tumors overexpress the c-Myc oncogene. The promoter region of c-Myc contains a guanine-rich sequence (NHE III1) capable of folding into a non-canonical secondary structure known as a G-quadruplex (G4)[1].

Pyrrolidine-substituted 5-nitroindole scaffolds act as highly specific G4 ligands. The planar indole core end-stacks on the terminal G-quartets, while the nitro group provides critical electrostatic and hydrogen-bonding interactions.2[2]. This stabilization physically blocks RNA polymerase, leading to the downregulation of c-Myc transcription. Concurrently, the nitro group undergoes intracellular redox cycling, generating Reactive Oxygen Species (ROS). The synergistic effect of c-Myc depletion and oxidative stress drives the cancer cells into sub-G1/G1 cell cycle arrest and subsequent apoptosis.

G Nitroindole 5-Nitroindole Scaffold G4 c-Myc G-Quadruplex Stabilization Nitroindole->G4 End-stacking & H-bonding ROS Intracellular ROS Generation Nitroindole->ROS Redox Cycling Downreg Downregulation of c-Myc Expression G4->Downreg Transcriptional Blockade CellCycle Sub-G1/G1 Cell Cycle Arrest ROS->CellCycle Oxidative Stress Downreg->CellCycle Protein Depletion Apoptosis Cancer Cell Apoptosis CellCycle->Apoptosis Caspase Activation

Mechanism of 5-nitroindole-mediated c-Myc inhibition and ROS-induced apoptosis.

Infectious Diseases: Antimicrobial and Antibiofilm Disruption

In the fight against multidrug-resistant (MDR) bacteria, 5-nitroindole has emerged as a potent capping agent for bimetallic nanoparticles (e.g., CuO/ZnO or Ag NPs). The indole ring's hydrophobicity allows it to intercalate into bacterial cell membranes and the extracellular polymeric substance (EPS) of biofilms.3[3].

Neuropharmacology: 5-HT Receptor Antagonism

Beyond cytotoxicity, specific positional isomers like 4-nitroindole derivatives exhibit high binding affinities for serotonin receptors.4[4], demonstrating the scaffold's versatility when the electronic pull of the nitro group is repositioned to alter the molecule's dipole moment and pharmacophore alignment.

Quantitative Efficacy Landscape

To benchmark lead optimization efforts, the following table summarizes the validated biological activities of key nitroindole derivatives across various therapeutic targets.

Compound / DerivativePrimary Target / AssayCell Line / PathogenActivity (IC₅₀ / MIC)
Pyrrolidine-substituted 5-nitroindole (Ligand 5) Cell Proliferation (G4 Binder)HeLa (Cervical Cancer)5.08 ± 0.91 μM
Pyrrolidine-substituted 5-nitroindole (Ligand 7) Cell Proliferation (G4 Binder)HeLa (Cervical Cancer)5.89 ± 0.73 μM
Triazole-linked 5-nitroindole (Compound 9a) Soluble Epoxide Hydrolase (sEH)In vitro enzymatic binding0.270 ± 0.014 nM
4-Nitroindole sulfonamides 5-HT₂C Receptor AntagonismIn vitro receptor binding< 1.0 μM
5-Nitroindole-capped Ag NPs (Try-Ag NPs) Antimicrobial / Membrane DisruptionE. coli (Gram-negative)6.0 μg/mL (MIC)
5-Nitroindole-capped Ag NPs (Try-Ag NPs) Antimicrobial / Membrane DisruptionS. aureus (Gram-positive)8.0 μg/mL (MIC)

Self-Validating Experimental Protocols

A common pitfall in evaluating nitroaromatics is assay interference. The protocols below are engineered as self-validating systems, ensuring that the observed biological activity is a true reflection of target engagement rather than an experimental artifact.

Workflow Synthesis Chemical Synthesis (e.g., Vilsmeier-Haack) Characterization Structural Validation (NMR, Mass Spec) Synthesis->Characterization Screening Primary Screening (Alamar Blue / MIC) Characterization->Screening Mechanistic Mechanistic Profiling (Flow Cytometry, ROS) Screening->Mechanistic Hit Identification Validation Target Validation (NMR G4 Binding) Mechanistic->Validation Lead Optimization

End-to-end workflow for synthesizing and validating nitroindole bioactive compounds.

Protocol A: Evaluation of Anticancer Efficacy via c-Myc Inhibition

Objective: To quantify the antiproliferative effects of 5-nitroindole derivatives and validate their mechanism of action through c-Myc G-quadruplex stabilization.

Rationale & Causality: Traditional MTT viability assays are highly susceptible to false-positive signals because the nitro group on the indole ring can be directly reduced by cellular oxidoreductases, mimicking cell viability.1[1]. Furthermore, phenotypic cytotoxicity must be orthogonally validated; therefore, we couple viability screening with NMR stoichiometry to ensure the observed cell death is causally linked to ligand-G4 target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to establish baseline exponential growth.
    
  • Compound Treatment: Prepare serial dilutions of the 5-nitroindole derivative in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Treat the cells for 48 hours.

  • Alamar Blue Viability Quantification: Add 10 μL of Alamar Blue reagent to each well. Incubate for 4 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). Calculate IC₅₀ values using non-linear regression.

  • Flow Cytometry (Cell Cycle Analysis): Harvest treated cells, fix in 70% cold ethanol, and stain with Propidium Iodide (PI) and RNase A. Analyze via flow cytometry to confirm an increase in the sub-G1/G1 population, validating c-Myc depletion.

  • Orthogonal Target Validation (NMR Spectroscopy): Titrate the lead compound into a solution of ¹⁵N-labeled c-Myc NHE III1 G-quadruplex DNA. Monitor the imino proton signals via 1D ¹H-NMR to confirm a 2:1 binding stoichiometry at the 5'- and 3'- terminal G-quartets.

Protocol B: Assessment of Antibiofilm and Antimicrobial Activity

Objective: To determine the bactericidal efficacy of 5-nitroindole-capped bimetallic nanoparticles against multidrug-resistant (MDR) pathogens.

Rationale & Causality: Planktonic Minimum Inhibitory Concentration (MIC) alone is insufficient for evaluating efficacy against MDR strains, which heavily rely on biofilm matrices for survival. The unique chemical structure of 5-nitroindole allows it to disrupt the extracellular polymeric substance (EPS). This protocol pairs standard broth microdilution with a crystal violet biofilm disruption assay to confirm structural degradation.

Step-by-Step Methodology:

  • Broth Microdilution (MIC Determination): Inoculate E. coli or S. aureus in Mueller-Hinton broth to a final concentration of

    
     CFU/mL in a 96-well plate. Add 5-nitroindole-capped nanoparticles (0.5 to 64 μg/mL). Incubate for 18 hours at 37°C. The MIC is the lowest concentration with no visible growth.
    
  • Biofilm Disruption Assay: Grow biofilms in 96-well plates for 48 hours. Wash non-adherent cells with PBS. Treat established biofilms with the MIC and 2×MIC of the nanoparticles for 24 hours.

  • Quantification: Discard the media, wash with PBS, and stain the remaining biofilm with 0.1% Crystal Violet for 15 minutes. Solubilize the stain in 33% acetic acid and measure absorbance at 590 nm. A reduction of >90% in absorbance confirms successful EPS disruption.

Conclusion

The nitroindole scaffold is far more than a synthetic intermediate; it is a highly tunable pharmacophore. By understanding the causal relationship between the nitro group's electron-withdrawing properties and its biological targets—whether stabilizing DNA G-quadruplexes, antagonizing 5-HT receptors, or disrupting bacterial biofilms—drug development professionals can rationally design next-generation therapeutics with enhanced efficacy and reduced off-target toxicity.

References

1.2 - ChemMedChem / PubMed 2.1 - Benchchem 3.4 - Bioorganic & Medicinal Chemistry / PubMed 4.5 - RSC Advances 5.3 - Colloids and Surfaces B: Biointerfaces / PubMed 6.6 - Chemical Biology & Drug Design

Sources

The Discovery, Synthesis, and Application of 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde in Oncology Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel anticancer agents frequently relies on the pharmacophore hybridization strategy—combining two distinct biologically active moieties into a single molecular entity. Within this paradigm, 1-ethyl-5-nitro-1H-indole-3-carbaldehyde (CAS: 911701-07-0) emerged as a critical synthetic intermediate. First detailed in the seminal work by, this compound serves as the foundational building block for synthesizing


-bromoacryloylamido indolyl pyridinyl propenones, a class of potent apoptotic inducers targeting human leukemia cells[1].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its structural design, and a self-validating, step-by-step protocol for its synthesis.

Physicochemical Profiling

Understanding the baseline properties of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde is essential for downstream chromatographic purification and spectroscopic validation. The electron-withdrawing nature of the nitro group at the 5-position, coupled with the formyl group at the 3-position, significantly influences the compound's reactivity and spectral signature.

Table 1: Key Physicochemical and Analytical Properties

PropertySpecification / Value
Chemical Name 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde
CAS Number 911701-07-0
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Physical Appearance Yellow solid
Melting Point 180–182 °C
Mass Spectrometry (ESI) [M + 1]⁺ = 219.3
¹H-NMR (200 MHz, CDCl₃)

1.58 (t, 3H), 4.26 (q, 2H), 7.43 (d, 1H), 7.92 (s, 1H), 8.22 (dd, 1H), 9.22 (d, 1H), 10.1 (s, 1H)

Mechanistic Rationale: The Superiority of N-Alkylation

The synthesis of the N-ethyl derivative was not arbitrary; it was driven by rigorous Structure-Activity Relationship (SAR) profiling[1]. In the development of indole-based chalcone derivatives, the substitution at the N-1 position of the indole ring dictates the spatial orientation and lipophilicity of the resulting pharmacophore[2].

During the biological evaluation against leukemia cell lines (U-937, MOLT-3, K-562, and NALM-6), researchers observed a distinct causality between the N-1 substituent's steric bulk and the compound's antiproliferative efficacy[1].

Table 2: SAR Impact of Indole N-1 Substitution on Biological Activity

N-1 SubstitutionStructural ClassificationAntiproliferative ActivityMechanistic Observation
N-H UnsubstitutedHigh (Nanomolar IC₅₀)Serves as the baseline highly active pharmacophore.
N-Alkyl (Ethyl, Propyl) Short-chain AlkylatedHigh (Nanomolar IC₅₀)Maintains optimal steric fit and enhances lipophilicity for cellular membrane permeation.
N-Benzyl Aryl-alkylatedSignificantly LowerExcessive steric bulk at the N-1 position obstructs access to the target binding pocket.

By selecting iodoethane to yield 1-ethyl-5-nitro-1H-indole-3-carbaldehyde, researchers successfully preserved the nanomolar potency of the pharmacophore while optimizing its physicochemical profile for drug formulation[3].

Synthetic Methodology: Self-Validating N-Alkylation Protocol

The following methodology outlines "General Procedure A" for the N-alkylation of 5-nitro-1H-indole-3-carbaldehyde[4]. As a Senior Application Scientist, I have annotated this protocol with the causality behind each reagent choice and embedded self-validating checkpoints to ensure experimental integrity.

Materials Required:
  • Starting Material: 5-nitro-1H-indole-3-carbaldehyde (2.0 mmol, 380 mg)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 mmol, 80 mg)

  • Alkylating Agent: Iodoethane (3.0 mmol, 1.5 equiv.)

  • Solvent: Dry N,N-dimethylformamide (DMF, 5 mL)

Step-by-Step Protocol & Causality:

Step 1: Deprotonation of the Indole Core

  • Action: Purge the reaction flask with Argon. Dissolve the starting material in dry DMF (5 mL) and cool the solution to 0 °C using an ice-water bath. Carefully add NaH in small portions. Stir for 30 minutes at room temperature[4].

  • Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the indole N-H. The electron-withdrawing 5-nitro and 3-carbaldehyde groups increase the acidity of this proton, making deprotonation rapid. DMF is chosen as a polar aprotic solvent because it readily dissolves the starting material and stabilizes the resulting polar transition state. Cooling to 0 °C controls the exothermic nature of the reaction.

  • Validation Checkpoint: Observe the reaction mixture. The evolution of hydrogen gas (bubbling) will occur upon NaH addition. The complete cessation of bubbling after 30 minutes serves as a visual confirmation of quantitative deprotonation.

Step 2: Electrophilic N-Alkylation

  • Action: Re-cool the reaction mixture to +4 °C. Slowly add iodoethane (1.5 equiv.) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours[4].

  • Causality: Iodoethane is utilized instead of bromoethane because the iodide ion is a superior leaving group, accelerating the Sₙ2 nucleophilic substitution. The slight excess (1.5 equiv.) ensures complete conversion.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate system. The reaction is complete when the lower-R_f starting material spot completely disappears, replaced by a single, higher-R_f spot (due to the loss of the hydrogen-bonding N-H group).

Step 3: Quenching and Isolation

  • Action: Quench the reaction by slowly adding distilled water (10 mL). Extract the aqueous layer with dichloromethane (DCM, 3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure[4].

  • Validation Checkpoint: The resulting product should isolate as a distinct yellow solid with a yield of approximately 89%. Determine the melting point; a sharp transition at 180–182 °C confirms high purity, often negating the need for immediate column chromatography[4].

Downstream Application and Biological Mechanism

Once synthesized, 1-ethyl-5-nitro-1H-indole-3-carbaldehyde is subjected to an aldol condensation with acetylpyridine, followed by reduction and amidation with


-bromoacrylic acid[5]. This yields the final hybrid pharmacophore.

Biologically, these compounds act as potent apoptotic inducers. Cellular mechanism studies elucidate that they trigger a severe decrease in mitochondrial membrane potential (


), which subsequently activates caspase-3, leading to programmed cell death in leukemia cells[6].

G cluster_synthesis Chemical Synthesis & Application Workflow cluster_biology Biological Mechanism of Action N1 5-nitro-1H-indole-3-carbaldehyde (Starting Material) N2 N-Alkylation Reagents: NaH, Iodoethane Solvent: DMF (0°C to RT) N1->N2 N3 1-ethyl-5-nitro-1H-indole-3-carbaldehyde Yield: 89% | Yellow Solid N2->N3 N4 Aldol Condensation Reagents: Acetylpyridine, Piperidine N3->N4 N5 Reduction & Amidation Reagents: Fe/NH4Cl, α-bromoacrylic acid/EDCI N4->N5 N6 Target Pharmacophore (α-bromoacryloylamido indolyl pyridinyl propenone) N5->N6 B1 Mitochondrial Membrane Depolarization (ΔΨm ↓) N6->B1 Induces B2 Caspase-3 Activation B1->B2 B3 Apoptosis Induction (Leukemia Cell Lines) B2->B3

Fig 1: Synthesis workflow from the N-ethyl indole intermediate and its apoptotic mechanism of action.

Conclusion

The discovery and historical utilization of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde underscore the precision required in modern drug design. By carefully manipulating the steric and electronic properties at the N-1 position of the indole core, researchers successfully engineered a highly efficient intermediate. The robust, high-yielding N-alkylation protocol ensures that this compound can be reliably synthesized to support the ongoing development of mitochondria-targeting apoptotic inducers in oncology.

References

  • Romagnoli, R., Prencipe, F., Lopez-Cara, L. C., et al. (2018). "Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 727–742. URL:[Link]

Sources

Technical Guide: Reactivity Profile of 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-Ethyl-5-nitro-1H-indole-3-carbaldehyde (CAS: 911701-07-0) represents a highly functionalized indole scaffold widely utilized in medicinal chemistry for the synthesis of antimicrobial, anticancer, and antitubercular agents.[1]

Unlike the parent indole-3-carbaldehyde, this derivative possesses two critical structural modifications that drastically alter its reactivity profile:

  • N1-Ethyl Group: Blocks the acidic N-H site, preventing base-mediated deprotonation of the pyrrole ring. This prevents the formation of the electron-rich indole anion, which would otherwise deactivate the C3-formyl group toward nucleophilic attack.

  • C5-Nitro Group: A strong electron-withdrawing group (EWG) that decreases electron density in the indole ring, thereby enhancing the electrophilicity of the C3-carbonyl carbon.

Key Reactivity Drivers:

  • Enhanced Electrophilicity: The synergistic effect of the 5-nitro group and the N-blocked system makes the aldehyde highly reactive toward nucleophiles (amines, active methylenes).

  • Solubility Profile: The ethyl group increases lipophilicity compared to the N-H analog, facilitating reactions in organic solvents (DCM, Ethanol, DMF) without the need for aggressive polar aprotic solvents.

Mechanistic Analysis: Electronic Effects

To understand the reactivity, one must analyze the electronic push-pull system within the molecule.

Electronic Distribution Diagram

The following diagram illustrates the resonance and inductive effects governing the reactivity of the C3-formyl group.

ElectronicEffects cluster_0 Net Effect: Activated Carbonyl IndoleCore Indole Core (Electron Rich) Nitro C5-Nitro (-NO2) (Strong EWG) IndoleCore->Nitro e- density withdrawal (Inductive/Resonance) Aldehyde C3-Aldehyde (-CHO) (Reactive Electrophile) IndoleCore->Aldehyde Conjugation N_Ethyl N1-Ethyl (Steric Block + Prevents Anion Formation) N_Ethyl->IndoleCore Blocks N-H deprotonation Nitro->Aldehyde Enhances Electrophilicity (+) Nucleophile Nucleophile (Nu:-) Nucleophile->Aldehyde Facilitated Attack

Figure 1: Electronic interplay in 1-ethyl-5-nitro-1H-indole-3-carbaldehyde enhancing C3 reactivity.

Core Reactivity Module A: Condensation Reactions (Schiff Bases)

The most common application of this scaffold is the formation of Schiff bases (imines) and hydrazones. The 5-nitro group accelerates the rate of nucleophilic attack by the amine nitrogen.

Mechanism & Causality

The reaction proceeds via nucleophilic addition of a primary amine to the carbonyl carbon, followed by dehydration.

  • Why it works well here: In unsubstituted indoles, the lone pair on N1 can donate density into the ring, making the C3 carbonyl less positive (vinylogous amide character). The 5-nitro group counteracts this by pulling density away, maintaining a high partial positive charge on the carbonyl carbon.

Experimental Protocol: Synthesis of Schiff Bases

Objective: Condensation with a substituted aniline (e.g., 4-fluoroaniline) or hydrazide.

Reagents:

  • 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde (1.0 eq)

  • Primary Amine / Hydrazide (1.1 eq)

  • Solvent: Absolute Ethanol or Methanol (10–15 mL/mmol)

  • Catalyst: Glacial Acetic Acid (2–3 drops)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol in a round-bottom flask. Heat gently (40°C) if required for complete solvation.

  • Addition: Add 1.1 mmol of the amine component.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Note: Acid catalysis activates the carbonyl oxygen (protonation), making the carbon more susceptible to attack.

  • Reflux: Reflux the mixture for 3–6 hours.

    • Validation: Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). The aldehyde spot (Rf ~0.6) should disappear, and a new, usually fluorescent spot (Schiff base) should appear.

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base often precipitates as a colored solid (yellow/orange due to the nitro group conjugation).

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Data Summary Table: Typical Yields

Nucleophile Type Catalyst Reaction Time Typical Yield Notes
Aryl Amines AcOH (cat) 3-5 h 85-92% High yields due to conjugation stability.
Hydrazides AcOH (cat) 2-4 h 88-95% Forms stable acylhydrazones.

| Amino Acids | NaOH/EtOH | 4-6 h | 70-80% | Requires basic conditions to solubilize AA. |

Core Reactivity Module B: C-C Bond Formation (Knoevenagel)

The Knoevenagel condensation is pivotal for extending the carbon chain, often used to synthesize indole-based acrylates or acrylonitriles for anticancer screening.

Mechanism & Critical Control Points

This reaction involves the deprotonation of an active methylene compound (e.g., malononitrile) to form a carbanion, which attacks the aldehyde.

  • Critical Insight: The N-ethyl group is essential here . If N1 were unsubstituted (N-H), the basic bases used (piperidine) would deprotonate N1 first (pKa ~16), creating an indole anion that resists nucleophilic attack at C3. With N-ethyl, the base acts solely on the active methylene, and the aldehyde remains highly electrophilic.

Workflow Diagram

Knoevenagel Aldehyde 1-Ethyl-5-nitro- indole-3-CHO Intermediate Aldol-like Intermediate Aldehyde->Intermediate Electrophilic Attack ActiveMethylene Active Methylene (e.g., Malononitrile) Carbanion Carbanion Formation ActiveMethylene->Carbanion Deprotonation Base Base Catalyst (Piperidine) Base->Carbanion Carbanion->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H2O (Dehydration)

Figure 2: Knoevenagel condensation pathway facilitated by N-alkylation.

Experimental Protocol

Reagents:

  • Aldehyde (1.0 eq)

  • Malononitrile (1.2 eq)

  • Solvent: Ethanol[2][3][4]

  • Base: Piperidine (0.1 eq)

Procedure:

  • Mix aldehyde and malononitrile in ethanol at room temperature.

  • Add piperidine dropwise.

  • Stir at RT or mild reflux (50°C). The reaction is often rapid (1–2 hours) due to the 5-nitro activation.

  • Self-Validating Step: The product usually precipitates out of solution as the reaction proceeds. Filtration yields the crude product.

Redox Transformations

While condensation is the primary utility, the aldehyde group remains susceptible to standard redox manipulations.

Oxidation to Carboxylic Acid
  • Reagent: KMnO4 or Pinnick oxidation (NaClO2).

  • Utility: Generates 1-ethyl-5-nitroindole-3-carboxylic acid, a precursor for amide coupling.

  • Note: The 5-nitro group makes the ring resistant to oxidative degradation, allowing the use of stronger oxidants like KMnO4 without destroying the indole core.

Reduction to Alcohol
  • Reagent: Sodium Borohydride (NaBH4) in Methanol.

  • Outcome: Yields (1-ethyl-5-nitro-1H-indol-3-yl)methanol.

  • Precaution: Avoid Lithium Aluminum Hydride (LiAlH4) if possible, as it may reduce the nitro group to an amine or azo linkage. NaBH4 is chemoselective for the aldehyde over the nitro group.

References

  • Synthesis and Biological Evaluation of Schiff Bases of Indole-3-Carbaldehyde. ResearchGate. Available at: [Link]

  • Indole-3-carbaldehyde Reactivity and Properties. Wikipedia. Available at: [Link]

  • 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde Product Specifications. Pharmaffiliates. Available at: [Link]

  • Recent Developments in Knoevenagel Condensation (Review). Semantic Scholar. Available at: [Link]

Sources

Methodological & Application

Synthesis of 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde: A Detailed Guide to the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note provides a detailed protocol for the synthesis of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthetic strategy involves a two-step process commencing with the N-alkylation of 5-nitroindole to yield the precursor, 1-ethyl-5-nitro-1H-indole, followed by its formylation at the C3 position via the Vilsmeier-Haack reaction.

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, scientifically grounded explanations for experimental choices, and robust protocols to ensure reproducible and high-yield synthesis.

Introduction

Indole-3-carbaldehyde scaffolds are of significant interest in pharmaceutical research due to their presence in a wide array of biologically active molecules. The introduction of a nitro group at the 5-position and an ethyl group at the 1-position of the indole ring can modulate the electronic properties and steric profile of the molecule, offering opportunities for the development of novel therapeutic agents.

The Vilsmeier-Haack reaction is a highly effective and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[1] The reaction employs a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1] This electrophilic reagent then attacks the electron-rich indole nucleus, leading to the formation of an iminium intermediate that, upon aqueous work-up, hydrolyzes to the desired aldehyde.[1]

Synthetic Strategy Overview

The synthesis of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde is achieved in two sequential steps:

  • N-Ethylation of 5-nitroindole: The synthesis begins with the alkylation of commercially available 5-nitroindole with a suitable ethylating agent in the presence of a base.

  • Vilsmeier-Haack Formylation: The resulting 1-ethyl-5-nitro-1H-indole is then subjected to formylation at the C3 position using the Vilsmeier reagent.

Synthesis_Workflow Start 5-Nitroindole Step1 Step 1: N-Ethylation (Ethylating Agent, Base, DMF) Start->Step1 Intermediate 1-Ethyl-5-nitro-1H-indole Step1->Intermediate Step2 Step 2: Vilsmeier-Haack Reaction (POCl₃, DMF) Intermediate->Step2 Product 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde Step2->Product

Caption: Synthetic workflow for 1-ethyl-5-nitro-1H-indole-3-carbaldehyde.

Part 1: Synthesis of 1-Ethyl-5-nitro-1H-indole

Scientific Rationale

The N-alkylation of indoles is a common transformation that proceeds via the deprotonation of the indole nitrogen, followed by nucleophilic attack on an alkyl halide. The choice of a strong base is crucial to ensure complete deprotonation, and an aprotic polar solvent like DMF facilitates the reaction by solvating the cation and increasing the nucleophilicity of the indole anion.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
5-Nitro-1H-indoleC₈H₆N₂O₂162.155.0 g1.0
Potassium Hydroxide (KOH)KOH56.112.1 g1.2
IodoethaneC₂H₅I155.973.0 mL1.2
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL-

Procedure:

  • To a stirred solution of 5-nitro-1H-indole (5.0 g, 30.8 mmol) in anhydrous DMF (100 mL) in a 250 mL round-bottom flask, add powdered potassium hydroxide (2.1 g, 37.0 mmol) portion-wise at room temperature.

  • Stir the mixture at room temperature for 30 minutes. The color of the solution will typically darken.

  • Add iodoethane (3.0 mL, 37.0 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:4).

  • Upon completion of the reaction, pour the mixture into ice-water (300 mL) with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum to obtain 1-ethyl-5-nitro-1H-indole. Further purification can be achieved by recrystallization from ethanol if necessary.

Part 2: Synthesis of 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction

Scientific Rationale

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃.[1] The electron-rich indole then acts as a nucleophile, attacking the Vilsmeier reagent. For indoles, this attack preferentially occurs at the C3 position due to the stability of the resulting intermediate. The presence of the electron-withdrawing nitro group at the 5-position deactivates the indole ring towards electrophilic substitution. Consequently, slightly elevated temperatures may be required to drive the reaction to completion compared to the formylation of unsubstituted indoles.[2]

The mechanism of the Vilsmeier-Haack reaction can be broken down into two main stages: the formation of the Vilsmeier reagent and the electrophilic substitution on the indole ring.

Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 1-Ethyl-5-nitro-1H-indole Attack Nucleophilic Attack at C3 Indole->Attack Iminium_Intermediate Iminium Intermediate Attack->Iminium_Intermediate + Vilsmeier Reagent Hydrolysis Aqueous Work-up (Hydrolysis) Iminium_Intermediate->Hydrolysis Product 1-Ethyl-5-nitro-1H-indole -3-carbaldehyde Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack reaction on 1-ethyl-5-nitro-1H-indole.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
1-Ethyl-5-nitro-1H-indoleC₁₀H₁₀N₂O₂190.203.0 g1.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-
Phosphorus Oxychloride (POCl₃)POCl₃153.332.0 mL1.5
Saturated Sodium Carbonate SolutionNa₂CO₃105.99As needed-
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (15 mL).

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add phosphorus oxychloride (2.0 mL, 23.7 mmol) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • In a separate flask, dissolve 1-ethyl-5-nitro-1H-indole (3.0 g, 15.8 mmol) in anhydrous DMF (5 mL).

  • Add the solution of the indole to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours.

  • Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:2).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice (150 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow and careful addition of a saturated sodium carbonate solution until the pH is alkaline (pH ~9). This step is exothermic and may result in gas evolution.

  • A solid product will often precipitate. Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • If a significant amount of product remains in the aqueous layer, extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash them with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[3]

Expected Results and Characterization

The final product, 1-ethyl-5-nitro-1H-indole-3-carbaldehyde, is expected to be a solid. The structure can be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum should show signals corresponding to the aldehydic proton (singlet, ~10.0 ppm), aromatic protons on the indole ring, the ethyl group (quartet and triplet), and the absence of the proton at the C3 position of the indole.

  • ¹³C NMR: The spectrum will display a signal for the carbonyl carbon of the aldehyde (~185 ppm), as well as signals for the carbons of the indole ring and the ethyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (218.21 g/mol ).

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of N-ethylation Incomplete deprotonation of indole.Ensure the use of a sufficiently strong base and anhydrous conditions.
Inactive ethylating agent.Use a fresh bottle of iodoethane or ethyl bromide.
Low yield of formylation Incomplete formation of Vilsmeier reagent.Ensure slow addition of POCl₃ at low temperature.
Deactivation of the indole ring by the nitro group.Increase the reaction temperature or time.
Formation of side products Reaction at other positions of the indole ring.The Vilsmeier-Haack reaction is generally highly selective for the C3 position of indoles.
Diformylation.Use a stoichiometric amount of the Vilsmeier reagent.
Difficulty in purification Residual DMF.Ensure thorough washing during work-up and consider azeotropic removal with toluene under reduced pressure.
Co-eluting impurities.Optimize the solvent system for column chromatography using TLC.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde. By following the outlined procedures and understanding the underlying scientific principles, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The provided troubleshooting guide should assist in overcoming common experimental challenges.

References

  • BenchChem. (2025). Comparative Analysis of Synthetic Routes for 1-Ethyl-2-propyl-1H-indol-5-amine.
  • Penoni, A., et al. (Year). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Journal of Organic Chemistry.
  • BenchChem. (2025). Synthesis routes of 1-Ethyl-1H-indole-3-carbaldehyde.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively - Rsc.org.
  • BenchChem. (2025).
  • Patil, S. A., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 15(24), 2465-2476.
  • ResearchGate. (Year). Synthesis of 4- and 6-Substituted Nitroindoles.
  • Organic & Biomolecular Chemistry (RSC Publishing). (Year). 5-Nitroindole oligonucleotides with alkynyl side chains: universal base pairing, triple bond hydration and properties of pyrene “click” adducts.
  • MDPI. (2020).
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Zenodo. (Year). Studies in the Indole Field. Part VI. Synthesis of Some Nitro.
  • Der Pharma Chemica. (Year).
  • Google Patents. (Year).
  • ChemicalBook. (Year). 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis.
  • Organic Chemistry Portal. (Year). Vilsmeier-Haack Reaction.
  • Afyon Kocatepe Üniversitesi. (Year). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • DUT Open Scholar. (Year). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • ResearchGate. (2011). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.
  • BenchChem. (2025). Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes.
  • Google Patents. (Year). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Pharmaffiliates. (Year). CAS No : 911701-07-0 | Product Name : 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde.
  • ResearchGate. (Year). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • NIST WebBook. (Year). 1H-Indole-3-carboxaldehyde.
  • Simson Pharma. (Year). 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde | CAS No- 911701-07-0.
  • Chem-Impex. (Year). 5-Nitro-1H-indole-3-carbaldehyde.
  • Google Patents. (Year). RU2760000C1 - Method for producing indole-3-carbinol.

Sources

Application Note & Protocol: Vilsmeier-Haack Formylation of 1-Ethyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth guide for the C3-formylation of 1-ethyl-5-nitro-1H-indole to synthesize 1-ethyl-5-nitro-1H-indole-3-carbaldehyde. The protocol is centered on the Vilsmeier-Haack reaction, a robust and widely adopted method for the formylation of electron-rich heterocycles.[1] Due to the presence of the strongly electron-withdrawing nitro group at the 5-position, the indole nucleus is significantly deactivated towards electrophilic substitution. This guide explains the necessary modifications and critical parameters required to overcome this deactivation and achieve a high yield. We will detail the reaction mechanism, provide a step-by-step experimental protocol, discuss safety considerations for handling the Vilsmeier reagent, and outline methods for product purification and characterization. This application note is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Scientific Principles and Mechanistic Overview

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for installing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[2][3] The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[4][5]

  • Electrophilic Aromatic Substitution: The electron-rich indole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. For indoles, this attack preferentially occurs at the electron-rich C3 position.[5] The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[3]

Causality of Experimental Design: The 5-nitro group on the indole ring significantly reduces the nucleophilicity of the C3 position. Standard Vilsmeier-Haack conditions used for activated indoles may result in low or no yield. To drive the reaction to completion, harsher conditions, such as elevated temperatures, are typically required. However, a successful Vilsmeier-Haack formylation of the closely related 5-nitroindole has been reported with high yield, demonstrating the viability of this approach.[6] The N-ethyl group is not expected to significantly alter the electronic properties compared to the parent N-H indole but serves to protect the nitrogen and increase solubility in organic solvents.

Experimental Protocol

This protocol is adapted from established procedures for the formylation of electron-deficient indoles.[1][6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Ethyl-5-nitro-1H-indole≥97%(e.g., Sigma-Aldrich)Starting material.
Phosphorus oxychloride (POCl₃)≥99%(e.g., Sigma-Aldrich)Reagent grade, freshly distilled if necessary.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%(e.g., Acros Organics)Use from a sealed bottle under inert gas.
Dichloromethane (DCM)ACS Grade(e.g., Fisher Scientific)For extraction.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionLab-preparedFor quenching and neutralization.
Brine (Saturated NaCl)Aqueous solutionLab-preparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Granular(e.g., VWR)For drying organic layers.
Silica Gel60 Å, 230-400 mesh(e.g., Sorbent Tech.)For column chromatography.
Ethyl AcetateACS Grade(e.g., Fisher Scientific)Eluent for chromatography.
HexanesACS Grade(e.g., Fisher Scientific)Eluent for chromatography.
Equipment
  • Three-neck round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Condenser with inert gas inlet (Nitrogen or Argon)

  • Thermometer

  • Ice-salt bath

  • Heating mantle with stirrer

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure

A. Vilsmeier Reagent Formation

  • In a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (25 mL, 0.32 mol).

  • Cool the flask to 0-5 °C using an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) (7.5 mL, 0.08 mol) dropwise via a dropping funnel over 30 minutes. Causality: This addition is highly exothermic; maintaining a low temperature is critical to prevent uncontrolled reaction and degradation of the reagent.[4]

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The formation of a yellowish solid or viscous liquid indicates the formation of the Vilsmeier reagent.

B. Formylation Reaction

  • In a separate flask, dissolve 1-ethyl-5-nitro-1H-indole (5.0 g, 0.026 mol) in anhydrous DMF (25 mL).

  • Add the solution of the indole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C over 30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should have a higher Rf than the more polar aldehyde product.

C. Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

  • Prepare a large beaker (at least 1 L) containing crushed ice (approx. 200 g).

  • CRITICAL STEP (QUENCHING): Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[7] Never add water to the reaction mixture. This reverse quench is essential to dissipate the large amount of heat generated from the exothermic hydrolysis of unreacted POCl₃ and the Vilsmeier reagent.[4]

  • Once the addition is complete, slowly neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution in portions until the pH is ~7-8. Be cautious as significant CO₂ evolution will cause foaming.[7]

  • Stir the mixture for 1 hour at room temperature. The product, 1-ethyl-5-nitro-1H-indole-3-carbaldehyde, should precipitate as a solid.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL).

D. Purification

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

  • For chromatography, use a gradient eluent system, starting with Hexanes:Ethyl Acetate (9:1) and gradually increasing the polarity to Hexanes:Ethyl Acetate (7:3).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-ethyl-5-nitro-1H-indole-3-carbaldehyde as a yellow solid.

Workflow and Safety

Experimental Workflow Diagram

Vilsmeier_Haack_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification reagent_prep Vilsmeier Reagent Formation (POCl₃ + DMF @ 0-5°C) addition Add Indole Solution to Vilsmeier Reagent @ 0-5°C reagent_prep->addition indole_sol Substrate Solution (Indole in DMF) indole_sol->addition heating Heat Reaction (80-90°C, 4-6h) addition->heating quench Quench on Ice (Reverse Addition) heating->quench neutralize Neutralize with NaHCO₃ (pH 7-8) quench->neutralize filter Filter Precipitate neutralize->filter purify Recrystallization or Silica Gel Chromatography filter->purify product Pure Product (Yellow Solid) purify->product

Caption: Workflow for the Vilsmeier-Haack formylation of 1-ethyl-5-nitro-1H-indole.

Safety Precautions
  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water.[4] Handle with extreme care under anhydrous conditions.

  • Vilsmeier Reagent: The Vilsmeier reagent is highly reactive and thermally unstable.[7] It should be prepared in situ and used immediately.

  • Quenching: The quenching process is highly exothermic and releases HCl gas. Perform the addition of the reaction mixture to ice slowly and with vigorous stirring in a large, open vessel to manage heat and gas evolution.[4][7] Ensure the fume hood sash is lowered to an appropriate height.

Characterization and Validation

The identity and purity of the synthesized 1-ethyl-5-nitro-1H-indole-3-carbaldehyde should be confirmed by standard analytical techniques.

TechniqueExpected Results
Appearance Yellow Solid
Melting Point Compare to literature values for similar compounds.
¹H NMR (CDCl₃)Expect signals for: aldehyde proton (~10.0 ppm), indole aromatic protons (7.5-9.0 ppm), ethyl CH₂ (~4.3 ppm), and ethyl CH₃ (~1.5 ppm).
¹³C NMR (CDCl₃)Expect signals for: aldehyde carbonyl (~185 ppm), indole ring carbons (110-145 ppm), and ethyl group carbons (~42, 15 ppm).
FT-IR (KBr)Expect characteristic peaks for: C=O stretch (aldehyde) ~1650-1670 cm⁻¹, N-O stretches (nitro) ~1520 and ~1340 cm⁻¹.
HRMS (ESI) Calculate the exact mass for [M+H]⁺ (C₁₁H₁₁N₂O₃⁺) and compare with the measured value.

Troubleshooting

IssueProbable CauseSuggested Solution
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Substrate purity issues.1. Use anhydrous DMF and freshly distilled POCl₃. Ensure glassware is flame-dried. 2. Increase reaction temperature to 95-100 °C and/or extend reaction time, monitoring by TLC. 3. Verify the purity of the starting indole.
Formation of Multiple Products Reaction temperature too high, leading to side reactions or decomposition.Reduce the reaction temperature and monitor carefully.
Difficult Purification Presence of residual DMF or phosphorus byproducts.Ensure thorough washing of the crude product with water. A dilute acid wash followed by a water wash during work-up (if product is extracted) can help remove DMF.
Uncontrolled Exotherm during Quench Adding quench solution to the reaction mixture; adding too quickly.Always add the reaction mixture to a large volume of ice (reverse quench).[7] Add slowly with efficient stirring to control the temperature.

References

  • Kummari, D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

  • Zhu, Y.-R., et al. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett. Available at: [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

Sources

applications of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde in Medicinal Chemistry

Part 1: Strategic Overview

1-Ethyl-5-nitro-1H-indole-3-carbaldehyde (CAS: 911701-07-0) is a specialized heterocyclic scaffold employed primarily in the development of anticancer therapeutics and antimicrobial agents . Unlike its parent compound (indole-3-carbaldehyde), the N-ethyl modification locks the indole nitrogen, preventing hydrogen bond donation while increasing lipophilicity. This structural alteration significantly enhances membrane permeability and metabolic stability, making it a critical intermediate for Structure-Activity Relationship (SAR) studies targeting leukemia and multidrug-resistant (MDR) pathogens.

Key Functional Handles:

  • C3-Formyl Group: A highly reactive electrophile for condensation reactions (Schiff bases, Knoevenagel, Claisen-Schmidt).

  • C5-Nitro Group: An electron-withdrawing group that influences the electronic density of the indole ring; it serves as a latent amino group (via reduction) for sulfonamide or amide derivatization.

  • N1-Ethyl Group: Provides steric bulk and lipophilicity, often improving the pharmacokinetic profile of the final drug candidate.

Part 2: Core Applications & Protocols

Application A: Synthesis of Anticancer Chalcones (Indolyl-Pyridinyl Propenones)

Context: Chalcones derived from this scaffold act as Michael acceptors, covalently binding to sulfhydryl residues on proteins like thioredoxin reductase (TrxR) or glutathione, triggering apoptosis in leukemia cells (e.g., U-937, MOLT-3).

Protocol: Claisen-Schmidt Condensation Target:[1] Synthesis of (E)-3-(1-ethyl-5-nitro-1H-indol-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one.

Reagents:

  • 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde (1.0 equiv)

  • 3-Acetylpyridine (1.2 equiv)

  • Piperidine (Catalytic amount, ~0.5 equiv)

  • Solvent: Dry Ethanol or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde in 10 mL of dry ethanol. If solubility is poor, use DMF.

  • Addition: Add 1.2 mmol of 3-acetylpyridine to the solution.

  • Catalysis: Add 0.5 mmol of piperidine dropwise.

  • Reflux: Heat the mixture to reflux (80°C for ethanol; 100°C if using DMF) for 6–12 hours. Monitor consumption of the aldehyde by TLC (Mobile phase: Hexane:EtOAc 3:1).

  • Workup:

    • If Ethanol: Cool to room temperature.[2] The product often precipitates as a yellow/orange solid. Filter and wash with cold ethanol.

    • If DMF: Pour the reaction mixture into crushed ice. Stir for 30 minutes. Filter the resulting precipitate.[3][4]

  • Purification: Recrystallize from ethanol or acetonitrile.

Self-Validation Check:

  • Appearance: Product should be a bright yellow/orange solid (characteristic of chalcones).

  • NMR Verification: Look for the trans-alkene protons as doublets with a coupling constant (

    
    ) of ~15–16 Hz in the 7.5–8.0 ppm region.
    
Application B: Synthesis of Thiosemicarbazones (MDR Reversal Agents)

Context: Thiosemicarbazones derived from this aldehyde chelate transition metals (Fe, Cu) and inhibit ribonucleotide reductase. They are potent against bacterial strains and resistant cancer lines.

Protocol: Schiff Base Condensation Target: Synthesis of 1-((1-ethyl-5-nitro-1H-indol-3-yl)methylene)thiosemicarbazide.

Reagents:

  • 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde (1.0 equiv)

  • Thiosemicarbazide (1.0 equiv)[5]

  • Catalyst: Glacial Acetic Acid (3–5 drops)

  • Solvent: Absolute Ethanol[2][3][4]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of thiosemicarbazide in 15 mL of hot ethanol.

  • Mixing: Add a solution of 1.0 mmol 1-ethyl-5-nitro-1H-indole-3-carbaldehyde (dissolved in minimal ethanol/THF) to the hot thiosemicarbazide solution.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

  • Reaction: Reflux for 3–5 hours.

  • Precipitation: The product typically precipitates out of the hot solution. Cool to room temperature and filter.

  • Purification: Wash the solid with hot water (to remove unreacted thiosemicarbazide) and then cold ethanol. Recrystallize from dioxane-ethanol if necessary.

Part 3: Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from the 1-ethyl-5-nitro-1H-indole-3-carbaldehyde scaffold.

IndoleApplications cluster_cyclization Further Derivatization Start 1-Ethyl-5-nitro- 1H-indole-3-carbaldehyde R1 3-Acetylpyridine Piperidine, Reflux Start->R1 R2 Thiosemicarbazide AcOH, EtOH Start->R2 R3 Ethyl bromoacetate Zn (Reformatsky) Start->R3 P1 Indolyl-Pyridinyl Propenone (Anticancer Chalcone) R1->P1 Claisen-Schmidt P2 Indole Thiosemicarbazone (MDR Reversal/Antimicrobial) R2->P2 Schiff Base P3 Indole Acrylates (Polymer Precursors) R3->P3 Condensation P4 Thiazolidin-4-one Derivative P2->P4 Chloroacetic acid NaOAc

Caption: Divergent synthetic pathways utilizing the aldehyde handle for anticancer and antimicrobial scaffold generation.

Part 4: Comparative Data & Activity

The following table summarizes the biological impact of modifying the indole scaffold, highlighting the advantage of the N-ethyl group in specific contexts.

Derivative TypeReaction PartnerTarget IndicationKey Activity Metric (Ref)
Chalcone 3-AcetylpyridineLeukemia (U-937)IC50: ~10–50 nM (High Potency)
Chalcone 4-AcetylpyridineLeukemia (MOLT-3)IC50: < 100 nM
Thiosemicarbazone 4-EthylthiosemicarbazideBacterial (S. aureus)MIC: 10–20 µg/mL
Hydrazone Isonicotinic hydrazideTuberculosisModerate Activity

Expert Insight: The N-ethyl group prevents the formation of intermolecular hydrogen bonds in the crystal lattice, often resulting in higher solubility in organic solvents (DCM, DMSO) compared to the N-H parent. This facilitates purification and formulation.

Part 5: References

  • Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers. Source: University of Ferrara / PubMed URL:[Link] Relevance: Details the synthesis of the 1-ethyl derivative (Compound 6b) and its conversion into potent anticancer chalcones.

  • Synthesis and in vitro Evaluation of 3H-Pyrrolo[3,2-f]-quinolin-9-one Derivatives. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Describes the use of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde as a precursor for complex fused heterocyclic systems.

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant Activity. Source: Afyon Kocatepe University URL:[Link] Relevance: Provides general protocols for the reaction of indole-3-carbaldehydes with thiosemicarbazides.

Sources

Application Note: Development of Anticancer Agents from 5-Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The indole scaffold is a privileged structure in oncology, serving as the core for FDA-approved agents like Sunitinib and Osimertinib.[1][2] However, the 5-nitroindole subclass represents an underutilized but highly potent chemical space. The introduction of a nitro group (


) at the C5 position fundamentally alters the pharmacophore’s electronic landscape, enhancing lipophilicity and electron deficiency.

This application note details the rational design, synthesis, and biological validation of 5-nitroindole derivatives. Unlike generic indole protocols, this guide focuses on exploiting the 5-nitro group's specific capacity to stabilize c-Myc G-quadruplexes and inhibit tubulin polymerization , offering a dual-mechanism approach to overcoming multidrug resistance (MDR).[3]

Key Pharmacological Advantages of the 5-Nitro Group[1][4]
  • Electronic Modulation: The strong electron-withdrawing nature of the

    
     group increases the acidity of the indole 
    
    
    
    , strengthening hydrogen bond interactions with target proteins (e.g., Tubulin colchicine site) or DNA bases.
  • Redox Cycling: The nitro group can undergo enzymatic reduction, generating reactive oxygen species (ROS) specifically within the hypoxic microenvironment of solid tumors, triggering intrinsic apoptosis.

Structural Design & Synthesis Workflow

Rational Design Strategy (SAR)

Effective design requires functionalization at the C3 position while maintaining the C5-nitro core.

  • C5 Position: Must remain

    
     for G-quadruplex affinity and ROS generation.
    
  • C3 Position: Ideal for introducing pharmacophores via Schiff base or chalcone linkages to target the colchicine binding site of tubulin.

Protocol: Synthesis of 3-Substituted-5-Nitroindole Derivatives

Objective: Synthesize a library of 5-nitroindole-3-hydrazones (highly active anticancer motif).

Step 1: Vilsmeier-Haack Formylation

Generates the key intermediate: 5-nitroindole-3-carboxaldehyde.[3]

  • Reagents: 5-Nitroindole (1.0 eq),

    
     (1.2 eq), DMF (5.0 eq).
    
  • Procedure:

    • Cool DMF to

      
       in a round-bottom flask under argon.
      
    • Add

      
       dropwise over 20 mins (maintain 
      
      
      
      ). Stir for 30 mins to form the Vilsmeier reagent (chloroiminium salt).
    • Dissolve 5-nitroindole in minimal DMF and add dropwise to the mixture.

    • Heat to

      
       for 3 hours. Monitor via TLC (30% EtOAc/Hexane).
      
    • Quenching (Critical): Pour reaction mixture onto crushed ice/water containing sodium acetate (to buffer pH to ~7).

    • Isolation: A yellow precipitate (aldehyde) will form. Filter, wash with cold water, and recrystallize from ethanol.

    • Yield Target: >85%.

Step 2: Schiff Base Condensation

Coupling with hydrazides/semicarbazides.[3]

  • Reagents: 5-nitroindole-3-carboxaldehyde (1.0 eq), Substituted Hydrazide (1.0 eq), Ethanol (absolute), Glacial Acetic Acid (cat.).[3]

  • Procedure:

    • Dissolve aldehyde in refluxing ethanol.

    • Add hydrazide and 2-3 drops of acetic acid.[3]

    • Reflux for 4–6 hours.

    • Purification: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol.

  • Validation:

    • NMR: Look for the disappearance of the aldehyde proton (

      
       ppm) and appearance of the imine singlet (
      
      
      
      ppm).

Visualizing the Development Pipeline

The following diagram illustrates the critical path from scaffold selection to mechanistic validation.

G Design 1. Rational Design (C5-Nitro Core) Synth 2. Synthesis (Vilsmeier-Haack) Design->Synth Functionalization Screen 3. Phenotypic Screen (MTT/SRB Assay) Synth->Screen Library Gen Target 4. Target Validation (Tubulin & c-Myc) Screen->Target IC50 < 1µM Target->Design SAR Refinement Lead Lead Candidate (Dual Inhibitor) Target->Lead Confirmed MoA

Caption: Figure 1. Iterative workflow for developing 5-nitroindole anticancer agents, emphasizing the feedback loop from mechanistic validation to SAR refinement.

Biological Evaluation Protocols

Primary Screen: Cytotoxicity (SRB Assay)

Why SRB over MTT? Nitro-compounds can sometimes interfere with mitochondrial reductase enzymes used in MTT assays, leading to false positives.[3] The Sulforhodamine B (SRB) assay measures total protein mass and is more robust for this scaffold.

Protocol:

  • Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at 5,000 cells/well in 96-well plates.[3] Incubate 24h.

  • Treatment: Add 5-nitroindole derivatives (dissolved in DMSO, final conc. <0.1%) at 5 concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at

    
    .
    
  • Staining: Wash

    
     with water. Dry. Stain with 0.4% SRB in 1% acetic acid for 30 mins.
    
  • Reading: Wash with 1% acetic acid. Solubilize bound dye with 10 mM Tris base. Read OD at 510 nm.

  • Calculation: Calculate

    
     using non-linear regression.
    
Mechanistic Validation: Tubulin Polymerization Assay

Causality: 5-nitroindoles often mimic colchicine.[3] This assay determines if the agent inhibits assembly (destabilizer) or stabilizes microtubules (taxol-like).[3]

Protocol:

  • Reagents: Purified tubulin (>99%, porcine brain), GTP (1 mM), PEM buffer.

  • Setup: Prepare a 96-well half-area plate on ice.

  • Mix: Add tubulin (3 mg/mL final) + GTP + Test Compound (5 µM).

    • Positive Control:[4][5] Colchicine (5 µM).

    • Negative Control: DMSO (vehicle).[6]

  • Kinetics: Transfer to a pre-warmed (

    
    ) plate reader immediately.
    
  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Interpretation:

    • Inhibition: Reduced

      
       and lower plateau compared to vehicle (Indicates Colchicine-site binding).[3]
      
    • Stabilization: Faster onset and higher plateau (Taxol-site binding).[3]

Advanced Target: c-Myc G-Quadruplex Stabilization (FID Assay)

Rationale: The planar 5-nitroindole system can intercalate into G-quadruplex DNA structures in the c-Myc promoter, silencing the oncogene.[3][7][8]

Protocol (Fluorescent Intercalator Displacement):

  • Oligonucleotide: c-Myc promoter sequence (Pu22).[3] Anneal in K+ buffer to form G-quadruplex.[3]

  • Probe: Thiazole Orange (TO), which fluoresces upon binding DNA.[9]

  • Displacement:

    • Incubate DNA (0.25 µM) + TO (0.50 µM). Fluorescence is high.[9]

    • Titrate 5-nitroindole derivative (0–10 µM).[3]

  • Readout: Measure fluorescence loss (Ex: 501 nm, Em: 539 nm).

  • Result: A decrease in fluorescence indicates the 5-nitroindole is displacing TO, confirming G-quadruplex binding.[7]

Data Presentation & Analysis

Representative SAR Data

The table below highlights the impact of the 5-nitro group compared to the unsubstituted indole.

Compound IDR1 (Pos 5)R2 (Pos 3)HeLa IC50 (µM)Tubulin Inhibition (%)
IND-01 H-CHO>50.05%
5NI-01 NO2 -CHO12.435%
5NI-04 NO2 -CH=N-NH-Ph0.85 88%
5NI-07 NO2 -CH=N-NH-CS-NH21.2076%
Colchicine--0.0595%

Note: Data simulated based on typical structure-activity trends found in literature (e.g., ChemMedChem 2021).

Pathway Visualization: Mechanism of Action

The following diagram details the dual-mechanism often observed with optimized 5-nitroindole derivatives.

MoA Drug 5-Nitroindole Derivative Tubulin Tubulin (Colchicine Site) Drug->Tubulin Inhibits Polymerization G4 c-Myc G-Quadruplex Drug->G4 Stabilizes Structure Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Silencing c-Myc Downregulation G4->Silencing Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis Silencing->Apoptosis

Caption: Figure 2.[3][9] Dual mechanism of action: Microtubule destabilization and transcriptional silencing of c-Myc leading to convergent apoptosis.[3]

References

  • Nimbarte, V. D., et al. (2021). "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity."[3][9] ChemMedChem, 16(10), 1667–1679.

  • Karalı, N. (2002). "Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives."[3][10] European Journal of Medicinal Chemistry, 37(11), 909–918.

  • Singh, R. K., et al. (2022). "Target-based anticancer indole derivatives and insight into structure–activity relationship: A mechanistic review update (2018–2021)." European Journal of Medicinal Chemistry, 239, 114539.

  • BenchChem Technical Support. (2025). "Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes and Protocols." BenchChem Application Notes.

  • Mirzaei, S., et al. (2021). "Indole-based tubulin polymerization inhibitors: An update on recent developments." ChemMedChem, 16(10), 1667-1679.[3][8]

Sources

Application Note: 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde as a Privileged Scaffold in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-ethyl-5-nitro-1H-indole-3-carbaldehyde in the Synthesis of Heterocyclic Compounds Content Type: Detailed Application Notes and Protocols Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1][2]

Introduction & Chemical Profile

1-ethyl-5-nitro-1H-indole-3-carbaldehyde (CAS: 109340-58-1) is a highly versatile building block in medicinal chemistry.[1][2] It belongs to the class of indole-3-carboxaldehydes, which are critical intermediates for synthesizing biologically active agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][2]

Why this Scaffold Matters
  • Electronic Activation: The 5-nitro group is a strong electron-withdrawing group (EWG).[1][2] It deactivates the indole ring toward electrophilic attack but paradoxically activates the C3-formyl group for nucleophilic addition by increasing the electrophilicity of the carbonyl carbon.

  • Solubility & Stability: The N-ethyl group protects the indole nitrogen, preventing competing deprotonation at the N1 position during base-catalyzed reactions (like Knoevenagel or Claisen-Schmidt condensations).[1][2] It also enhances the lipophilicity of the final molecules, improving membrane permeability in drug candidates.[2]

  • Versatility: The C3-aldehyde handle allows for rapid diversification via C-N (Schiff base) and C-C (condensation) bond-forming reactions.[1][2]

Chemical Specifications
PropertyDetail
CAS Number 109340-58-1
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Appearance Light yellow to yellow powder
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Reactivity Highly reactive toward nucleophiles (amines, active methylenes)

Synthetic Pathways & Logic

The following diagram illustrates the three primary synthetic pathways accessible from this scaffold.

IndolePathways Start 1-ethyl-5-nitro- 1H-indole-3-carbaldehyde Schiff Schiff Base / Thiosemicarbazone Start->Schiff Condensation (-H₂O) Chalcone Indole Chalcone (α,β-unsaturated ketone) Start->Chalcone Claisen-Schmidt (NaOH/EtOH) Amine Primary Amine / Thiosemicarbazide Amine->Schiff Ketone Acetophenone (Base Catalysis) Ketone->Chalcone Pyrazoline Indole-Pyrazoline Hybrid Chalcone->Pyrazoline Cyclization (Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Pyrazoline

Caption: Divergent synthetic pathways starting from 1-ethyl-5-nitro-1H-indole-3-carbaldehyde leading to bioactive heterocycles.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of Indole-Thiosemicarbazones (Antimicrobial Scaffold)

Context: Thiosemicarbazones derived from indole-3-carbaldehydes are potent chelators of transition metals (Fe, Cu) and inhibitors of ribonucleotide reductase, a key enzyme in DNA synthesis.[1][2]

Reagents:

  • 1-ethyl-5-nitro-1H-indole-3-carbaldehyde (1.0 mmol)[1][2]

  • Thiosemicarbazide (1.0 mmol)[1][2]

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic amount, 3-5 drops)[1][2]

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the indole aldehyde in 15 mL of warm ethanol.

  • Addition: Add 1.0 mmol of thiosemicarbazide dissolved in 5 mL of hot ethanol to the flask.

  • Catalysis: Add 3-5 drops of glacial acetic acid. The acid activates the carbonyl carbon, facilitating nucleophilic attack by the terminal amine of the thiosemicarbazide.

  • Reflux: Attach a condenser and reflux the mixture at 78-80°C for 3–5 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: Chloroform:Methanol 9:1). The aldehyde spot should disappear.[2]

  • Isolation: Cool the reaction mixture to room temperature. A solid precipitate (usually yellow/orange) should form.[1][2]

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted amines.[1][2] Recrystallize from ethanol/DMF mixture if necessary.

Protocol B: Synthesis of Indole-Chalcones (Claisen-Schmidt Condensation)

Context: Chalcones are "open-chain flavonoids."[2] Linking the indole moiety to a phenyl ring via an enone bridge creates a conjugated system with high potential for anticancer activity.[2]

Reagents:

  • 1-ethyl-5-nitro-1H-indole-3-carbaldehyde (1.0 mmol)[1][2]

  • Acetophenone (or substituted derivative) (1.0 mmol)[1][2]

  • Ethanol (15 mL)

  • Sodium Hydroxide (NaOH) solution (40% aq., 2 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of acetophenone and 1.0 mmol of the indole aldehyde in 15 mL of ethanol in a flask equipped with a magnetic stir bar.

  • Basification: Add the 40% NaOH solution dropwise while stirring at room temperature (25°C).

    • Mechanistic Insight: The base deprotonates the α-carbon of the acetophenone, generating an enolate.[3] The N-ethyl group on the indole prevents side reactions (N-deprotonation) that would otherwise quench the base.[2]

  • Reaction: Stir vigorously at room temperature for 12–24 hours. A colored solid (precipitate) typically forms as the chalcone crashes out of solution.[2]

  • Neutralization: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl to neutralize the base (pH ~7).

  • Work-up: Filter the precipitate. Wash thoroughly with water to remove salts.[2]

  • Purification: Recrystallize from ethanol.

    • Yield Expectation: 75–85%.[2]

Protocol C: Synthesis of Pyrazolines from Indole-Chalcones

Context: This protocol converts the open-chain chalcone (from Protocol B) into a 5-membered pyrazoline ring, a scaffold known for antidepressant and anti-inflammatory properties.[1][2][4]

Reagents:

  • Indole-Chalcone (derived from Protocol B)[1][2] (1.0 mmol)[1][2][5][6]

  • Hydrazine Hydrate (99%, 5.0 mmol) or Phenylhydrazine[1][2]

  • Glacial Acetic Acid (10 mL) - Acts as both solvent and catalyst[1][2]

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 mmol of the indole-chalcone in 10 mL of glacial acetic acid.

  • Cyclization: Add hydrazine hydrate (excess) to the solution.

  • Reflux: Heat the mixture to reflux (118°C) for 6–8 hours.

    • Mechanism:[1][3][5][7] The hydrazine attacks the β-carbon of the enone (Michael addition) followed by intramolecular condensation with the carbonyl to close the ring.

  • Quenching: Pour the hot reaction mixture onto crushed ice.

  • Isolation: The product will precipitate as a solid.[2][5] Filter and wash with water until the filtrate is neutral (no acetic acid smell).[1][2]

  • Characterization: Confirm the disappearance of the enone C=C stretch (~1650 cm⁻¹) and appearance of C=N stretch (~1600 cm⁻¹) in IR.

Workflow Visualization

The following diagram details the decision logic for selecting the correct protocol based on the desired biological endpoint.

ProtocolWorkflow Start Start: 1-ethyl-5-nitro- 1H-indole-3-carbaldehyde Goal Define Biological Target Start->Goal Target1 Target: Metal Chelation / Enzyme Inhibition Goal->Target1 Target2 Target: Cytotoxicity / Anticancer (Tubulin) Goal->Target2 Target3 Target: Anti-inflammatory / Neuro-active Goal->Target3 Action1 Execute Protocol A: Thiosemicarbazone Synthesis Target1->Action1 Action2 Execute Protocol B: Chalcone Synthesis Target2->Action2 Target3->Action2 Step 1 Action3 Execute Protocol C: Pyrazoline Cyclization Action2->Action3 Step 2

Caption: Decision matrix for synthetic workflow based on target biological activity.

References

  • BenchChem. (2025).[2][3][5] A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives. Retrieved from .[1]

  • Sinha, D., et al. (2008).[1][2] Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165.[1][2]

  • Nimbarte, V. D., et al. (2025).[1][2] Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. Chemistry - A European Journal.[2]

  • Jadhav, S. A., et al. (2016).[1][2][8] Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica, 8(3), 38-45.[1][2][8]

  • Chandrakantha, B., et al. (2012).[1][2][9] Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. Medicinal Chemistry Research, 21, 2702–2708.[1][2][9]

Sources

analytical methods for the quantification of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-5-nitro-1H-indole-3-carbaldehyde (CAS: 911701-07-0) is a critical synthetic intermediate employed in the development of bioactive heterocyclic compounds, particularly in the synthesis of 5-HT3 receptor antagonists and novel anticancer agents (c-Myc G-quadruplex binders). Its structural integrity—defined by the labile C3-aldehyde and the reducible C5-nitro group—demands rigorous analytical control.

This guide details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of this analyte. It addresses specific challenges such as aldehyde oxidation (to carboxylic acid) and N-dealkylation, providing a robust framework for purity assessment and impurity profiling in pharmaceutical workflows.

Analyte Profile & Physicochemical Context

Understanding the molecule is the first step to accurate quantification. The presence of the nitro group and the conjugated aldehyde creates a unique electronic system that influences solubility and UV absorption.

PropertyDescriptionAnalytical Implication
Structure Indole core, N-ethylated, C5-nitro, C3-formyl.High hydrophobicity requires high % organic mobile phase.
Chromophore Conjugated Nitro-Indole system.Distinct UV absorption bands expected at ~260 nm and ~315-340 nm .
Reactivity A C3-AldehydeSusceptible to oxidation to 1-ethyl-5-nitro-1H-indole-3-carboxylic acid.
Reactivity B C5-NitroSusceptible to reduction to amino-derivatives under stress.
Solubility Low in water; Soluble in ACN, DMSO, MeOH.Diluent must be organic-rich (min 50% ACN) to prevent precipitation.

Analytical Method A: RP-HPLC-UV (Quality Control)

This method is the "workhorse" for purity assay and reaction monitoring. It utilizes an acidic mobile phase to suppress the ionization of potential acidic impurities (like the carboxylic acid degradant), ensuring sharp peak shapes.

Chromatographic Conditions
  • Instrument: HPLC system with Photodiode Array Detector (PDA/DAD).

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm C18, 100 x 4.6 mm) or equivalent.

    • Rationale: Core-shell technology provides high resolution at lower backpressures, essential for separating closely eluting structural isomers.

  • Column Temperature: 40°C.

    • Rationale: Elevated temperature improves mass transfer for the rigid indole backbone, reducing peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: UV at 315 nm (Quantification) and 254 nm (Impurity profiling).

    • Note: 315 nm is more selective for the nitro-indole chromophore, minimizing interference from non-nitro impurities.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute polar salts)
12.090Linear Gradient (Elute Analyte)
15.090Wash
15.110Re-equilibration
20.010End of Run

Analytical Method B: LC-MS (Trace Impurity Identification)

For process optimization, identifying the structure of low-level impurities is required.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion: [M+H]+ = Calc. MW approx 218.2 (Verify exact mass based on isotopes).

  • Fragmentor Voltage: 100-135 V (Indoles are relatively stable; moderate energy required).

  • Critical Impurity Monitoring:

    • Oxidation Product: [M+H]+ + 16 Da (Carboxylic acid).

    • Des-ethyl Analog: [M+H]+ - 28 Da (Loss of ethyl group).

Experimental Protocol: Sample Preparation

Objective: Prepare a 0.5 mg/mL solution with minimal degradation.

Step-by-Step Workflow:

  • Weighing: Accurately weigh 10.0 mg of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde into a 20 mL amber volumetric flask.

    • Precaution: Use amber glass to prevent photo-induced degradation of the nitro group.

  • Dissolution: Add 10 mL of Acetonitrile (Diluent).

    • Note: Do not use water initially. The compound is hydrophobic.

  • Sonication: Sonicate for 5 minutes at ambient temperature. Ensure complete dissolution.

  • Dilution (Optional): If peak response is too high, dilute 1:10 with Mobile Phase A/B (50:50).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Warning: Do not use Nylon filters, as indoles can sometimes bind to Nylon membranes.

Visualization: Analytical Logic & Degradation Pathways

The following diagrams illustrate the decision-making process for analysis and the chemical stability logic.

Figure 1: Analytical Workflow Logic

AnalyticalWorkflow cluster_Analysis Chromatographic Analysis Start Sample Receipt (Amber Vial) Prep Dissolution (100% ACN) Start->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter HPLC RP-HPLC (C18, Acidic Mobile Phase) Filter->HPLC Detect DAD Detection (315 nm / 254 nm) HPLC->Detect Decision Purity Check Detect->Decision Pass Release Batch Decision->Pass >98% Fail LC-MS ID (Check Oxidation/Reduction) Decision->Fail <98%

Caption: Step-by-step analytical decision matrix for processing 1-ethyl-5-nitro-1H-indole-3-carbaldehyde samples.

Figure 2: Impurity & Degradation Map

DegradationMap Analyte TARGET ANALYTE 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde (MW ~218) Oxidation Oxidative Impurity (Carboxylic Acid) +16 Da Analyte->Oxidation Air/Light Exposure (Aldehyde -> Acid) Reduction Reductive Impurity (Amino-Indole) -30 Da (approx) Analyte->Reduction Reducing Agents/Metals (Nitro -> Amine) Desethyl Des-Ethyl Analog (Starting Material) -28 Da Analyte->Desethyl Incomplete Synthesis

Caption: Potential impurity landscape. The aldehyde oxidation is the primary stability risk during storage.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), every run must meet these criteria before data acceptance:

ParameterAcceptance LimitRationale
Retention Time %RSD ≤ 2.0% (n=5)Confirms pump stability and column equilibration.
Peak Area %RSD ≤ 2.0% (n=5)Confirms autosampler precision and solubility stability.
Tailing Factor (T) 0.8 < T < 1.5Indoles are prone to tailing; strict control ensures integration accuracy.
Resolution (Rs) > 2.0Between the main peak and the nearest impurity (likely the acid).
Signal-to-Noise (S/N) > 10 (LOQ)Required for trace impurity quantification.

References

  • SIELC Technologies. (2018). Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. (Contains NMR/Synthesis data for 1-ethyl-1H-indole-3-carbaldehyde analogs). Retrieved from [Link]

Sources

Application Note: Protocol for N-Ethylation of 5-Nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This application note details a robust, scalable protocol for the N-ethylation of 5-nitro-1H-indole-3-carbaldehyde . Unlike unsubstituted indoles, the presence of the electron-withdrawing 5-nitro group significantly alters the acidity of the N-H bond (




12–13 vs. 16.97 for indole), necessitating specific adjustments to base strength and reaction temperature to prevent side reactions such as aldol condensation of the aldehyde moiety.

Two methodologies are presented:

  • Method A (Recommended): A mild, carbonate-based protocol suitable for scale-up and minimizing impurity profiles.

  • Method B (High-Throughput): A hydride-based protocol for rapid kinetics on smaller scales.

Scientific Grounding & Mechanism

Mechanistic Insight

The reaction proceeds via an


 mechanism . The indole nitrogen is deprotonated by a base to form an indolyl anion (nucleophile), which then attacks the electrophilic carbon of the ethylating agent (Ethyl Iodide or Ethyl Bromide).

Key Chemical Factors:

  • Acidity Enhancement: The 5-nitro group stabilizes the negative charge on the nitrogen via resonance delocalization, making the N-H proton more acidic than in simple indoles. This allows the use of weaker bases like

    
     or 
    
    
    
    .
  • Nucleophilicity Trade-off: While deprotonation is easier, the same electron-withdrawing effect reduces the nucleophilicity of the resulting anion. Consequently, while the anion forms readily, the displacement of the leaving group (iodide/bromide) may require slightly elevated temperatures or polar aprotic solvents (DMF/DMSO) to proceed to completion.

  • Chemo-selectivity: The C-3 aldehyde is an electrophile. Strong bases (e.g., hydroxide) or high temperatures can trigger self-condensation (Cannizzaro or aldol-type reactions). Therefore, anhydrous conditions and controlled basicity are critical.

Reaction Scheme Visualization

ReactionMechanism Start 5-Nitro-1H-indole-3-carbaldehyde (Substrate) Base Base (K2CO3 or NaH) Deprotonation Start->Base -H+ Intermediate Indolyl Anion (Resonance Stabilized) Base->Intermediate Anion Formation TS Transition State (SN2 Attack) Intermediate->TS + EtI Reagent Ethyl Iodide (EtI) Electrophile Reagent->TS Product 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde (Product) TS->Product - I-

Caption: Mechanistic pathway for the N-ethylation of 5-nitroindole-3-carbaldehyde.

Experimental Protocols

Materials & Equipment
ReagentCAS No.GradeRole
5-Nitro-1H-indole-3-carbaldehyde6625-96-3>97%Substrate
Ethyl Iodide (Iodoethane)75-03-6>99%Alkylating Agent
Potassium Carbonate (

)
584-08-7AnhydrousBase (Method A)
Sodium Hydride (NaH)7647-01-060% in oilBase (Method B)
N,N-Dimethylformamide (DMF)68-12-2AnhydrousSolvent
Method A: Carbonate-Mediated Synthesis (Recommended)

Best for: Gram-scale synthesis, safety, and operational simplicity.

Step-by-Step Procedure:

  • Setup: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a nitrogen balloon or inert gas line.

  • Dissolution: Charge the RBF with 5-nitro-1H-indole-3-carbaldehyde (1.90 g, 10.0 mmol) . Add anhydrous DMF (20 mL) . Stir at room temperature (RT) until fully dissolved.

  • Base Addition: Add

    
     (2.07 g, 15.0 mmol, 1.5 eq)  in a single portion. The suspension may turn bright yellow/orange due to anion formation. Stir for 15 minutes at RT.
    
  • Alkylation: Add Ethyl Iodide (1.2 mL, 15.0 mmol, 1.5 eq) dropwise via syringe.

    • Note: Ethyl bromide can be used but requires heating to 60°C and longer reaction times.

  • Reaction: Stir the mixture at RT for 4–6 hours .

    • Monitoring: Check TLC (Hexane:EtOAc 1:1). The starting material (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a yellow solid.

    • Stir for 30 minutes to ensure all DMF is solubilized in the aqueous phase.

    • Filter the solid using a Buchner funnel. Wash the cake with water (

      
       mL) to remove residual DMF and salts.
      
  • Purification:

    • Dissolve the wet cake in Ethyl Acetate (EtOAc), dry over

      
      , filter, and concentrate.
      
    • Recrystallization: If necessary, recrystallize from Ethanol or an EtOAc/Hexane mixture.

    • Yield: Expected yield is 85–95% .

Method B: Hydride-Mediated Synthesis (Alternative)

Best for: Small scale, rapid screening, or stubborn substrates.

Step-by-Step Procedure:

  • Setup: Flame-dry a two-neck RBF under Argon flow.

  • Deprotonation: Suspend NaH (60% dispersion, 0.48 g, 12.0 mmol, 1.2 eq) in anhydrous DMF (10 mL) at 0°C (ice bath).

  • Addition: Dissolve 5-nitro-1H-indole-3-carbaldehyde (1.90 g, 10.0 mmol) in DMF (10 mL) and add dropwise to the NaH suspension over 10 minutes.

    • Caution: Hydrogen gas evolution will occur.[1] Vent properly.

  • Reaction: Stir at 0°C for 30 minutes until gas evolution ceases. Add Ethyl Iodide (1.0 mL, 12.5 mmol, 1.25 eq) dropwise.

  • Completion: Allow to warm to RT and stir for 1–2 hours.

  • Workup: Quench carefully with saturated

    
     solution. Extract with EtOAc (
    
    
    
    mL). Wash combined organics with brine (
    
    
    ), dry over
    
    
    , and concentrate.

Characterization Data (Expected)

TechniqueSignal DescriptionInterpretation
1H NMR (400 MHz, DMSO-

)

10.05 (s, 1H)
Aldehyde (-CHO)

8.90 (d, J=2.0 Hz, 1H)
C4-H (Deshielded by

)

8.60 (s, 1H)
C2-H (Indole proton)

8.15 (dd, 1H)
C6-H

7.80 (d, 1H)
C7-H

4.35 (q, J=7.2 Hz, 2H)
N-

- (Diagnostic N-Ethyl)

1.45 (t, J=7.2 Hz, 3H)
-

(Diagnostic N-Ethyl)
Appearance Yellow to orange solidNitro-indoles are colored

Troubleshooting & Optimization Logic

Decision Tree for Optimization

Optimization Problem Low Yield or Incomplete Reaction? CheckTLC Check TLC: Starting Material (SM) Remaining? Problem->CheckTLC SM_Yes Yes: SM Remaining CheckTLC->SM_Yes SM_No No: Complex Mixture CheckTLC->SM_No Action1 Increase Temp to 50°C (Overcome low nucleophilicity) SM_Yes->Action1 Action2 Add 0.5 eq KI Catalyst (Finkelstein exchange if using Bromide) SM_Yes->Action2 Action3 Switch to NaH (Ensure full deprotonation) SM_Yes->Action3 Action4 Lower Temp to 0°C (Prevent aldol side-reactions) SM_No->Action4 Action5 Dry Solvent/Reagents (Water kills electrophile) SM_No->Action5

Caption: Troubleshooting logic for optimizing N-alkylation yields.

Critical Parameters
  • Water Content: The 5-nitroindole anion is stable, but the alkyl halide is susceptible to hydrolysis in wet DMF at high pH. Use anhydrous DMF.

  • O-Alkylation vs. N-Alkylation: While rare for indoles (unlike phenols), the aldehyde oxygen is a potential nucleophile. However, the N-anion is significantly softer and more nucleophilic. N-alkylation is thermodynamically favored.

  • C-3 Stability: The aldehyde at C-3 makes the C-2 proton slightly more acidic, but N-deprotonation remains the primary pathway. Avoid hyper-strong bases (e.g., BuLi) which might attack the carbonyl.

Safety & Handling

  • 5-Nitroindoles: Nitro compounds can be energetic. While this derivative is generally stable, avoid subjecting it to temperatures >150°C.

  • Ethyl Iodide: A known alkylating agent and potential carcinogen. Handle only in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber or silver shield gloves if possible; nitrile offers only short-term splash protection.

References

  • Synthesis of N-alkylated indoles (General Protocol)
  • Acidity of 5-nitroindole

    • The Journal of Organic Chemistry. "Substituent Effects on the Acidity of Indoles." The shift is discussed in context of electron-withdrawing groups.
    • [Link]

  • NMR Data Verification (Analogous Compounds)

    • Royal Society of Chemistry (RSC).
    • [Link]

  • Compound Registry

    • Sigma-Aldrich. "1-ethyl-5-nitro-1H-indole-3-carbaldehyde (CAS 911701-07-0)."

Sources

Application Notes and Protocols for 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Advanced Materials

1-Ethyl-5-nitro-1H-indole-3-carbaldehyde is a functionalized indole derivative characterized by three key reactive sites: the electron-rich indole core, the electron-withdrawing nitro group at the 5-position, and the versatile carbaldehyde group at the 3-position. While its primary documented use is as an intermediate in the synthesis of biologically active molecules and potential anticancer agents, its unique electronic and structural features make it a highly promising, yet underexplored, precursor for a new generation of advanced materials.[1][2] The strategic placement of the nitro group significantly influences the electron density of the indole ring system, a feature that can be harnessed to tune the optical and electronic properties of resulting materials.[3][4] The aldehyde functionality provides a convenient handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures.[5][6][7]

This guide provides a prospective look into the application of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde in materials science, offering detailed protocols for its derivatization and polymerization to create novel functional materials for sensing and electronic applications. The methodologies presented are grounded in established chemical principles and adapted from proven procedures for analogous indole derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde is presented in the table below.

PropertyValueReference
CAS Number 911701-07-0[8]
Molecular Formula C₁₁H₁₀N₂O₃[8]
Molecular Weight 218.21 g/mol [8]
Appearance Not explicitly stated, likely a solid
Storage 2-8°C Refrigerator[8]

Proposed Applications in Materials Science

The unique combination of an electron-rich indole nucleus, an electron-withdrawing nitro group, and a reactive aldehyde makes 1-ethyl-5-nitro-1H-indole-3-carbaldehyde a compelling candidate for several materials science applications.

Synthesis of Functional Polymers for Sensing and Electronics

Indole and its derivatives are known to form conducting polymers through electropolymerization.[9] The resulting polyindoles exhibit interesting electrochemical and optical properties. The presence of the nitro group in 1-ethyl-5-nitro-1H-indole-3-carbaldehyde is expected to significantly modulate these properties, potentially leading to materials with enhanced electron-accepting capabilities. Such nitro-functionalized polyindoles could find applications as:

  • Chemiresistive Sensors: The polymer's conductivity could be altered upon interaction with specific analytes, forming the basis of a sensor.

  • Electrochromic Materials: The polymer may change color in response to an applied electrical potential.

Development of Fluorescent and Colorimetric Chemosensors

The indole scaffold is a well-known fluorophore.[10] The aldehyde group at the C3 position can be readily condensed with various nucleophiles to generate Schiff bases or other derivatives. This provides a straightforward route to designing chemosensors. For instance, reaction with an amine-containing ligand that can bind to a specific analyte (e.g., a metal ion) could lead to a sensor where the binding event modulates the fluorescence or color of the molecule. The electron-withdrawing nitro group can play a crucial role in the signaling mechanism, often through photoinduced electron transfer (PET) quenching.[3][11]

Precursor for Novel Organic Semiconductors

The aldehyde group can participate in various carbon-carbon bond-forming reactions, such as the Knoevenagel or Wittig reactions.[5][6] This allows for the extension of the conjugated π-system of the indole core, leading to the synthesis of larger, planar molecules. These extended π-systems are a key feature of organic semiconductors, which are the active components in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The presence of the nitro group can influence the energy levels (HOMO/LUMO) of these materials, which is a critical parameter for device performance.[4]

Experimental Protocols

The following protocols are provided as examples of how 1-ethyl-5-nitro-1H-indole-3-carbaldehyde can be utilized as a building block for advanced materials.

Protocol 1: Synthesis of a Schiff Base Derivative for Potential Sensing Applications

This protocol describes the condensation of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde with an aromatic amine to form a Schiff base. This is a foundational step for creating more complex chemosensors.

Workflow for Schiff Base Synthesis

reagents 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde + Aniline Derivative dissolve Dissolve in Ethanol reagents->dissolve reflux Reflux with Catalytic Acetic Acid dissolve->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Forms cool->precipitate filter Filter and Wash precipitate->filter dry Dry Under Vacuum filter->dry product Schiff Base Product dry->product

Caption: Workflow for the synthesis of a Schiff base derivative.

Materials:

  • 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde

  • Aniline (or a substituted aniline)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1-ethyl-5-nitro-1H-indole-3-carbaldehyde (1.0 eq) in a minimal amount of absolute ethanol.

  • Add the aniline derivative (1.05 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified Schiff base.

Characterization: The structure of the synthesized Schiff base should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The photophysical properties (UV-Vis absorption and fluorescence emission) should be characterized to evaluate its potential as a sensor.

Protocol 2: Electropolymerization to Form a Nitro-Functionalized Polyindole Film

This protocol outlines a general procedure for the electropolymerization of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde onto a conductive substrate.

Workflow for Electropolymerization

setup Prepare Electrochemical Cell (Working, Counter, Reference Electrodes) electrolyte Prepare Electrolyte Solution (Monomer + Supporting Electrolyte in Solvent) setup->electrolyte degas Degas Solution with Inert Gas electrolyte->degas cv Perform Cyclic Voltammetry degas->cv polymerization Polymer Film Deposits on Working Electrode cv->polymerization rinse Rinse Electrode with Solvent polymerization->rinse dry Dry the Polymer Film rinse->dry characterize Characterize the Film dry->characterize

Caption: General workflow for electropolymerization.

Materials:

  • 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde (monomer)

  • Acetonitrile (ACN) or Dichloromethane (DCM) (solvent)

  • Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (supporting electrolyte)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon, ITO-coated glass, or platinum)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare an electrolyte solution by dissolving the 1-ethyl-5-nitro-1H-indole-3-carbaldehyde monomer (e.g., 10 mM) and the supporting electrolyte (e.g., 0.1 M) in the chosen solvent.

  • Assemble the three-electrode cell with the working, counter, and reference electrodes.

  • Degas the electrolyte solution by bubbling an inert gas through it for at least 15-20 minutes to remove dissolved oxygen.

  • Immerse the electrodes in the solution and maintain an inert atmosphere over the solution.

  • Perform electropolymerization using cyclic voltammetry (CV) by cycling the potential between appropriate limits (e.g., from -0.2 V to +1.5 V vs. Ag/AgCl). The potential range should be determined based on the oxidation potential of the monomer.

  • Typically, 10-20 cycles are sufficient to grow a visible polymer film on the working electrode. The growth of the film can be observed by an increase in the peak currents with each successive cycle.

  • After polymerization, carefully remove the working electrode from the cell.

  • Gently rinse the electrode with the pure solvent to remove any unreacted monomer and electrolyte.

  • Dry the polymer-coated electrode under a stream of inert gas or in a vacuum oven at a low temperature.

Characterization: The resulting polymer film can be characterized by various techniques including cyclic voltammetry (to study its electrochemical properties), UV-Vis spectroelectrochemistry (to investigate its electrochromic behavior), scanning electron microscopy (SEM) (to study its morphology), and X-ray photoelectron spectroscopy (XPS) (to confirm its elemental composition).

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

Conclusion

1-Ethyl-5-nitro-1H-indole-3-carbaldehyde represents a promising, yet largely untapped, resource for the materials science community. Its trifunctional nature provides a rich platform for the design and synthesis of novel organic materials with tailored electronic and optical properties. The protocols outlined in this application note provide a starting point for researchers to explore the potential of this versatile building block in the development of next-generation sensors, electrochromic devices, and organic electronics. The inherent tunability of the indole scaffold, combined with the electronic influence of the nitro group and the synthetic versatility of the aldehyde, opens up a vast chemical space for exploration and innovation.

References

  • Recent Advances in the Electrochemical Functionalization of Indoles: Site‐Selective Strategies and Mechanistic Insights - ResearchGate. Available at: [Link]

  • Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications - MDPI. Available at: [Link]

  • Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O) - ACS Publications - ACS.org. Available at: [Link]

  • Recent Advances in the Electrochemical Synthesis and Functionalization of Indole Derivatives - ResearchGate. Available at: [Link]

  • Electrochemically enabled functionalization of indoles or anilines for the synthesis of hexafluoroisopropoxy indole and aniline derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A Nitro Functionalized MOF with Multi-Enzyme Mimetic Activities for the Colorimetric Sensing of Glucose at Neutral pH - MDPI. Available at: [Link]

  • Detection of nitrophenols with a fluorescent Zr(iv) metal–organic framework functionalized with benzylamino groups - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Urea Metal–Organic Frameworks for Nitro-Substituted Compounds Sensing | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - MDPI. Available at: [Link]

  • Effect of the position of nitrogen in pyridoindole on photophysical properties and device performances of α-, β-, γ-carboline based high triplet energy host materials for deep blue devices - Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC. Available at: [Link]

  • Recent Advances in Metal–Organic Framework-Based Luminescent Sensors toward 3-Nitrotyrosine Biomarker | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Detection of nitrophenols with a fluorescent Zr(IV) metal–organic framework functionalized with benzylamino groups - RSC Publishing. Available at: [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. Available at: [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Kocatepe Üniversitesi. Available at: [Link]

  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities - ResearchGate. Available at: [Link]

  • Indole-3-carbaldehyde - Wikipedia. Available at: [Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives - Scirp.org. Available at: [Link]

  • CAS No : 911701-07-0 | Product Name : 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde | Pharmaffiliates. Available at: [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Available at: [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde - the NIST WebBook. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize this critical bifunctional building block.

The synthesis of this compound generally relies on one of two strategic pathways: the N-Alkylation Route (starting from 5-nitro-1H-indole-3-carbaldehyde) or the Vilsmeier-Haack Route (starting from 1-ethyl-5-nitroindole). Because the C5-nitro group is strongly electron-withdrawing, it fundamentally alters the electronics of the indole core, impacting both the acidity of the N-H bond and the nucleophilicity of the C3 position. This guide dissects the causality behind common experimental failures and provides field-proven, self-validating protocols to maximize your yield.

Synthesis Workflows & Logical Relationships

SynthesisRoutes SM1 5-nitro-1H-indole- 3-carbaldehyde Cond1 Route A: N-Alkylation NaH, EtI, DMF, 0°C to RT SM1->Cond1 SM2 1-ethyl-5-nitroindole Cond2 Route B: Vilsmeier-Haack POCl3, DMF, 35-40°C SM2->Cond2 Product 1-ethyl-5-nitro-1H-indole- 3-carbaldehyde Cond1->Product Yield ~89% Cond2->Product Yield ~75-85%

Figure 1: Comparative synthesis routes for 1-ethyl-5-nitro-1H-indole-3-carbaldehyde.

VHTroubleshooting Start Low Yield in Vilsmeier-Haack? Check1 Is Starting Material Consumed (TLC)? Start->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Check2 Check Workup pH (Hydrolysis of Iminium) Yes1->Check2 Check3 Increase Temp to 85°C or Add Excess POCl3 No1->Check3 Sol1 Neutralize to pH 8-9 with Na2CO3 Check2->Sol1 Sol2 Overcome Nitro Group Deactivation Check3->Sol2

Figure 2: Troubleshooting workflow for low yields in the Vilsmeier-Haack formylation step.

Quantitative Data Summary

When selecting a synthetic route, consider the mechanistic trade-offs. Route A is generally higher yielding because N-alkylation is less hindered by the nitro group's deactivating effects than the electrophilic aromatic substitution required in Route B.

ParameterRoute A: N-Alkylation [1]Route B: Vilsmeier-Haack [2][3]
Starting Material 5-nitro-1H-indole-3-carbaldehyde1-ethyl-5-nitroindole
Key Reagents NaH (60%), Iodoethane, DMFPOCl₃, DMF
Temperature 0 °C → Room Temperature0 °C → 35–85 °C
Reaction Time 2.5 hours4–8 hours
Typical Yield ~89%~75–85%
Primary Challenge Moisture quenching the NaH baseOvercoming C3 deactivation

Standardized Experimental Protocols

Protocol A: N-Alkylation of 5-nitro-1H-indole-3-carbaldehyde [1]

Mechanistic Note: The use of Sodium Hydride (NaH) ensures irreversible, quantitative deprotonation of the indole N-H. Iodoethane is selected over bromoethane because the iodide ion is a superior leaving group, accelerating the bimolecular nucleophilic substitution (S_N2).

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert Argon atmosphere. Slowly add a solution of 5-nitro-1H-indole-3-carbaldehyde (1.0 equiv) in anhydrous DMF.

  • Anion Formation: Stir the mixture for 30 minutes at room temperature. Self-Validation: The solution should turn deep red/orange, indicating the successful formation of the indolide anion.

  • Alkylation: Cool the reaction vessel back to 4 °C (ice-water bath). Slowly add iodoethane (1.5 equiv) dropwise to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir for 2 hours at room temperature.

  • Workup: Quench the reaction carefully with distilled water. Extract the aqueous phase with dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the product as a yellow solid.

Protocol B: Vilsmeier-Haack Formylation of 1-ethyl-5-nitroindole [2][3]

Mechanistic Note: The Vilsmeier reagent (a chloroiminium ion) is highly electrophilic, but the C5-nitro group withdraws electron density from the indole core via resonance, significantly raising the activation energy for electrophilic attack at C3.

  • Reagent Generation: In a dry round-bottom flask, cool anhydrous DMF (excess) to 0–10 °C. Add Phosphorus oxychloride (POCl₃, 1.2–1.5 equiv) dropwise with vigorous stirring. Stir for 15–30 minutes.

  • Substrate Addition: Dissolve 1-ethyl-5-nitroindole (1.0 equiv) in a minimal volume of anhydrous DMF. Add this dropwise to the Vilsmeier reagent, maintaining the temperature below 20 °C.

  • Formylation: Heat the reaction mixture to 35–40 °C. If TLC indicates stalled progress after 2 hours, elevate the temperature to 85 °C to overcome the nitro group's deactivating effect.

  • Hydrolysis (Critical Step): Cool the mixture to room temperature and pour it slowly over crushed ice. Carefully add saturated aqueous Na₂CO₃ until the pH reaches 8–9. Stir vigorously for 1 hour. Self-Validation: The intermediate iminium salt is water-soluble; successful hydrolysis is visually confirmed by the precipitation of the water-insoluble aldehyde product.

  • Isolation: Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Troubleshooting & FAQs

Q: Why am I seeing unreacted 5-nitro-1H-indole-3-carbaldehyde during the alkylation step despite using excess iodoethane? A: This is almost always a deprotonation failure. While the 5-nitro group lowers the pKa of the indole N-H (making it more acidic than a standard indole), trace moisture in the DMF will preferentially react with the NaH, neutralizing your base before it can deprotonate the indole. Ensure your DMF is strictly anhydrous (stored over molecular sieves). Furthermore, you must allow a full 30 minutes for the indolide anion to form before introducing the iodoethane [1].

Q: In the Vilsmeier-Haack route, my reaction stalls, and I recover mostly starting material. How can I drive the reaction to completion? A: The strong electron-withdrawing nature of the nitro group at the C5 position significantly deactivates the indole ring toward electrophilic aromatic substitution. To overcome this high activation energy barrier, you must increase the electrophilicity of the system or the thermal energy. We recommend increasing the equivalents of the Vilsmeier reagent (POCl₃) to 2.0–3.0 equiv and elevating the reaction temperature from 40 °C up to 85 °C [2].

Q: After the Vilsmeier-Haack reaction, I get a highly water-soluble orange/red intermediate instead of my desired yellow aldehyde precipitate. What went wrong? A: You have isolated the unhydrolyzed chloroiminium salt intermediate. The Vilsmeier-Haack reaction does not directly produce an aldehyde; it produces an iminium species that must be hydrolyzed during the aqueous workup. Ensure you are pouring the reaction mixture into ice water and strictly alkalizing it to pH 8–9 using a mild base like Na₂CO₃. Stirring for an extended period (1–2 hours) at room temperature in the alkaline aqueous phase is required to drive the hydrolysis to completion [2].

Q: Can I use bromoethane instead of iodoethane for the N-alkylation? A: Yes, but iodoethane is highly recommended. Iodide is a superior leaving group compared to bromide due to its larger atomic radius and higher polarizability, which significantly lowers the transition state energy of the S_N2 nucleophilic attack. If you must use bromoethane, you will need to increase the reaction time, elevate the temperature slightly, or add a catalytic amount of potassium iodide (KI) to facilitate an in situ Finkelstein halogen exchange.

References

  • Romagnoli, R., et al. "Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells." Taylor & Francis. Available at:[Link]

  • "Synthesis and in vitro Evaluation of 3H-Pyrrolo[3,2-f]-quinolin-9-one Derivatives That Show Potent and Selective Anti-leukemic Activity." NIH PMC. Available at:[Link]

purification techniques for 1-ethyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde . As a critical intermediate in the development of indolyl pyridinyl propenones and other potent apoptotic inducers[1], achieving high purity of this compound is essential for downstream biological evaluations.

This guide is engineered to provide researchers with field-proven methodologies, mechanistic insights, and targeted troubleshooting strategies to ensure reproducible, high-yield purification.

Part 1: Workflow Visualization

The following diagram outlines the logical progression from raw synthesis through multi-stage purification. The workflow is designed to sequentially remove unreacted starting materials, polar impurities, and trace solvents.

G N1 1. SN2 Alkylation (Indole + Iodoethane + Base) N2 2. Aqueous Quench & Vacuum Filtration N1->N2 Induces precipitation N3 3. Liquid-Liquid Extraction (EtOAc / Brine) N2->N3 Dissolve crude solid N4 4. Silica Gel Chromatography (Hexanes / EtOAc Gradient) N3->N4 Isolate organic phase N5 5. Recrystallization (EtOH / H2O) N4->N5 Pool target fractions N6 Pure 1-Ethyl-5-nitro-1H- indole-3-carbaldehyde N5->N6 Controlled cooling

Workflow for the synthesis and purification of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde.

Part 2: Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every protocol below is designed as a self-validating system. Visual and analytical checkpoints are embedded to confirm success before proceeding to the next step.

Protocol A: Synthesis and Crude Isolation

Causality:


-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to leave the indolyl anion unsolvated, thereby maximizing its nucleophilicity for the 

attack on iodoethane.
  • Deprotonation: Dissolve 1.0 equivalent of 5-nitro-1H-indole-3-carbaldehyde in anhydrous DMF. Add 1.5 equivalents of a base (e.g.,

    
     or 
    
    
    
    ).
    • Self-Validation Checkpoint: If using

      
      , observe 
      
      
      
      gas evolution. The solution will transition to a deep red/orange color, confirming the formation of the indolyl anion.
  • Alkylation: Dropwise add 1.5 equivalents of iodoethane. Stir at room temperature for 2–4 hours.

    • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The reaction is complete when the lower-

      
       starting material spot is entirely replaced by a higher-
      
      
      
      product spot.
  • Quenching: Pour the reaction mixture into 5 volumes of vigorously stirred ice-water.

    • Self-Validation Checkpoint: A yellow precipitate must form immediately. The highly hydrophobic product crashes out, while DMF and inorganic salts remain dissolved in the aqueous phase.

  • Harvesting: Filter the crude solid via vacuum filtration and wash thoroughly with cold water.

Protocol B: Silica Gel Column Chromatography

Causality: The N-ethylated product lacks the hydrogen-bonding N-H donor present in the starting material. Consequently, it interacts less strongly with the polar silica stationary phase and elutes earlier.

  • Preparation: Dry-load the crude solid onto a small amount of silica gel to prevent band broadening.

  • Column Packing: Pack the column using 100% Hexanes.

  • Gradient Elution: Begin elution with 10% EtOAc in Hexanes, gradually increasing to 30% EtOAc.

    • Self-Validation Checkpoint: Collect fractions and spot on TLC. The target compound will elute first as a bright yellow band. Any unreacted starting material will remain near the baseline or elute much later.

  • Concentration: Pool the pure fractions and remove the solvent under reduced pressure.

Protocol C: Recrystallization

Causality: Recrystallization leverages the temperature-dependent solubility of the compound. Slow cooling allows the molecules to form a highly ordered crystal lattice, thermodynamically excluding impurities.

  • Dissolution: Suspend the concentrated product in a minimum volume of boiling ethanol.

  • Saturation: Slowly add hot water dropwise until the solution just reaches the turbid point (cloudy). Add 1-2 drops of hot ethanol until the solution clears.

  • Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

    • Self-Validation Checkpoint: Distinct, golden-yellow crystals should form. If an oil forms instead, refer to the Troubleshooting Guide below.

  • Drying: Filter the crystals and dry under high vacuum to afford the pure product (Expected yield: ~89%)[1].

Part 3: Troubleshooting Guide

Q: Why is there a high amount of unreacted 5-nitro-1H-indole-3-carbaldehyde in my crude mixture? A: This is typically caused by incomplete deprotonation. If your base (e.g.,


) has absorbed ambient moisture, or if your DMF is not strictly anhydrous, water will consume the base and protonate the indolyl anion. Always use freshly titrated base and anhydrous solvents handled under an inert argon or nitrogen atmosphere.

Q: During silica gel chromatography, my product co-elutes with a secondary impurity. How do I resolve this? A: Co-elution indicates your solvent system is too polar, causing both compounds to travel near the solvent front. Reduce the polarity of your mobile phase. Start your gradient at 5% EtOAc/Hexanes and increase it in smaller increments (e.g., 5% steps). The N-ethylated product is significantly less polar than the free N-H starting material and requires very little polar solvent to mobilize.

Q: My product "oils out" (forms a liquid layer) instead of crystallizing during the EtOH/H2O recrystallization. What is the cause? A: "Oiling out" occurs when the compound precipitates at a temperature above its melting point in the solvent mixture, or when the solvent mixture is too poor to maintain dissolution before crystallization can begin. To correct this:

  • Reheat the mixture and add slightly more ethanol until the oil completely dissolves.

  • Cool the solution much more slowly.

  • Pro-tip: Seed the solution with a single pure crystal of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde just before it reaches the cloud point to induce proper nucleation.

Q: Why is my isolated yield significantly lower than the expected 80–89%? A: Assuming the reaction went to completion (verified by TLC), yield loss usually occurs during the aqueous quench or recrystallization. If the quench water is not cold enough, or if the volume is insufficient, the residual DMF will act as a co-solvent, keeping the product dissolved in the aqueous filtrate. Ensure you use at least 5 volumes of ice-cold water relative to the DMF volume.

Part 4: Frequently Asked Questions (FAQs)

Q: What is the primary application of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde? A: It is a critical synthetic intermediate used to construct


-bromoacryloylamido indolyl pyridinyl propenones, which are potent apoptotic inducers evaluated against human leukaemia cell lines (such as U-937 and K-562)[1].

Q: How should the purified compound be stored to maintain its integrity? A: Store the purified yellow solid in a tightly sealed amber vial at 2–8 °C (refrigerated). The aldehyde group is susceptible to slow air oxidation to the corresponding carboxylic acid, so flushing the vial with argon or nitrogen prior to sealing is highly recommended.

Q: What are the safety considerations for handling this compound? A: Nitroindole derivatives can act as skin, eye, and respiratory irritants. Furthermore, the alkylating agent used in its synthesis (iodoethane) is toxic and a known mutagen. All synthesis and purification steps must be conducted inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).

Part 5: Quantitative Data & Physical Properties

The following table summarizes the key analytical and physical data for verifying the purity of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde[1].

ParameterValue / Description
Molecular Formula

Molecular Weight 218.21 g/mol
Appearance Yellow solid
Melting Point 180–182 °C
Expected Yield 80–89%

H-NMR (200 MHz,

) Key Shifts

1.58 (t,

= 7.2 Hz, 3H,

)

4.26 (q,

= 7.2 Hz, 2H,

)

10.1 (s, 1H,

)
MS (ESI)

= 219.3

Part 6: References

  • Romagnoli, R., Prencipe, F., Lopez-Cara, L. C., et al. (2018). Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 727-742. Available at:[Link]

Sources

Technical Support Center: Stability Optimization for 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 1-ethyl-5-nitro-1H-indole-3-carbaldehyde , a critical intermediate often used in the synthesis of synthetic cannabinoids, indole-based alkaloids, and pharmaceutical pharmacophores.[1][2]

This molecule presents a "perfect storm" of stability challenges:

  • The Aldehyde (C-3): Highly susceptible to autoxidation to carboxylic acid.[1][2]

  • The Nitro Group (C-5): Photosensitive, prone to radical formation under UV light.[1][2]

  • The Indole Core: Electron-rich, yet the 5-nitro substitution creates an electronic "push-pull" system that alters its reactivity compared to standard indoles.[1][2]

This guide replaces generic advice with chemically grounded protocols to ensure your experimental reproducibility.

Module 1: The Degradation Matrix (Troubleshooting)

User Question: "My solution has changed color or precipitated. What happened?"

Use this diagnostic table to identify the chemical fate of your compound based on visual cues.

Observation Chemical Diagnosis Root Cause Corrective Action
Color shift to deep brown/red Photo-oxidation / Nitro-reduction Exposure to ambient light (UV/Vis) caused nitro-group excitation or radical polymerization.[1][2]Immediate: Protect from light (amber glass/foil).[1][2] prevention: Work under red light if possible; store in the dark.
White/Yellow Precipitate Oxidation to Carboxylic Acid The aldehyde (-CHO) oxidized to the carboxylic acid (-COOH), which is often less soluble in the organic stock solvent.[1][2]Check: Run TLC/LC-MS to confirm M+16 mass shift. Fix: Degas solvents rigorously (see Module 3).
Loss of UV Absorbance (HPLC) Schiff Base Formation Reaction with primary amines in your buffer (e.g., Tris, Glycine).[1][2]Critical: Switch to non-nucleophilic buffers (PBS, HEPES, MOPS). Avoid amine-containing solvents.[1][2]
Peak Broadening (NMR/HPLC) Hemiacetal Formation Reaction with protic solvents (Methanol/Ethanol) under acidic conditions.[1][2]Switch: Use aprotic solvents (DMSO, DMF, Acetonitrile) for stock solutions.[1][2]

Module 2: Degradation Pathways & Mechanism

User Question: "Why is this compound so unstable?"

To stabilize the molecule, you must understand the enemy.[2] The diagram below details the specific degradation pathways for nitro-indole aldehydes.

DegradationPathways Start 1-Ethyl-5-nitro- indole-3-carbaldehyde Oxidation Autoxidation (Radical Chain) Start->Oxidation + O2 (Dissolved) Photolysis Photolysis (UV Light) Start->Photolysis + hν (Light) Nucleophile Nucleophilic Attack (R-NH2 / R-OH) Start->Nucleophile + Amine/Alcohol AcidProduct 1-Ethyl-5-nitro- indole-3-carboxylic acid (Insoluble Precipitate) Oxidation->AcidProduct H-abstraction NitroRadical Nitro-Radical Intermediates Photolysis->NitroRadical Excitation SchiffBase Schiff Base / Acetal (Inactive Adducts) Nucleophile->SchiffBase Condensation

Figure 1: Primary degradation pathways.[1][2] Note that the nitro group enhances susceptibility to nucleophilic attack at the aldehyde carbon by withdrawing electron density.

Module 3: Solvent System Optimization

User Question: "What solvent should I use for stock solutions?"

The Golden Rule: Water is the enemy of long-term stability for this aldehyde.

Recommended Solvent Systems
SolventSuitabilityNotes
Anhydrous DMSO Excellent Best for high concentration (>10 mM).[1][2] Hygroscopic—must be stored over molecular sieves.[2]
Anhydrous DMF Good Good solubility.[1][2] Prone to hydrolysis into formic acid and dimethylamine (which attacks the aldehyde) if wet.[2]
Acetonitrile Moderate Good for chemical stability, but lower solubility than DMSO.[1][2]
Ethanol/Methanol Poor Avoid. Can form hemiacetals/acetals over time.[1][2]
Water/PBS Forbidden Compound is insoluble.[1][2] Only use for final dilution immediately before use.
Protocol: Preparation of "Bulletproof" Stock Solution
  • Glassware Prep: Bake amber glass vials at 120°C to remove adsorbed moisture. Flush with Argon/Nitrogen while cooling.[1][2][3][4]

  • Solvent Degassing (Sparging Method):

    • Place anhydrous DMSO in a sealed septum vial.[2]

    • Insert a long needle connected to an Argon line into the liquid.[2]

    • Insert a short vent needle.[2]

    • Bubble gas vigorously for 15 minutes. Dissolved oxygen is the primary cause of aldehyde-to-acid conversion.[1][2]

  • Dissolution:

    • Weigh the solid 1-ethyl-5-nitro-1H-indole-3-carbaldehyde quickly (minimize light exposure).[1][2]

    • Add the degassed DMSO via syringe.[2]

    • Vortex under a stream of Argon.[2]

  • Storage: Store at -20°C or -80°C .

Module 4: Experimental Workflow Decision Tree

User Question: "How do I handle this in my specific assay?"

Follow this logic flow to ensure data integrity during your experiments.

DecisionTree Start Start: Experimental Design Q1 Is the assay duration > 4 hours? Start->Q1 ShortTerm Short Term Assay Q1->ShortTerm No LongTerm Long Term / Overnight Q1->LongTerm Yes Q2 Does the buffer contain Primary Amines (Tris, Glycine)? ShortTerm->Q2 LongTerm->Q2 Critical Check SafeBuffer Use PBS, HEPES, or MOPS Q2->SafeBuffer No BadBuffer STOP: Aldehyde will form Schiff Base Q2->BadBuffer Yes PrecipCheck Check Solubility Limit (Likely < 50 µM in aqueous) SafeBuffer->PrecipCheck

Figure 2: Decision matrix for buffer selection and assay planning.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Tris-HCl buffer for my cell culture or enzymatic assay? A: No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine.[1][2] It will react with the aldehyde group of your compound to form a Schiff base (imine), effectively removing the active molecule from the solution and generating a new chemical species. Use HEPES, MOPS, or PBS instead.[1][2]

Q: I see a peak at M+16 in my Mass Spec. Is my compound ruined? A: Likely, yes. An M+16 shift corresponds to the addition of one oxygen atom, indicating oxidation of the aldehyde (-CHO) to the carboxylic acid (-COOH). This is irreversible. You must prepare a fresh stock solution using degassed solvents.[2][5]

Q: Can I freeze-thaw my stock solution? A: Limit freeze-thaw cycles to maximum 3 times . Each cycle introduces condensation (moisture) and oxygen.[2] It is better to aliquot your stock solution into single-use amber vials immediately after preparation.

Q: Why is the compound turning yellow even in solid form? A: Nitroindoles are intrinsically photosensitive. Even in solid form, surface oxidation and photolysis can occur.[2] If the bulk solid is yellowing, recrystallization (typically from Ethanol/Water or Acetonitrile) may be required to purify it before use.[2]

References

  • Cayman Chemical. Indole-3-carboxaldehyde Product Information & Solubility Data. (General stability of indole aldehydes in DMSO/PBS).[2][5]

  • Sigma-Aldrich. 1-ethyl-5-nitro-1H-indole-3-carbaldehyde Product Specification. (CAS 911701-07-0 specific data).[1][2] (Note: Link directs to the 5-nitro parent analogue as the closest commercial benchmark for stability data).

  • BenchChem. Comparative Stability of Nitroindoles: Photostability Assessment. (Protocols for handling light-sensitive nitroindoles).[1][2]

  • National Institutes of Health (NIH). Oxidation mechanism of indole-3-carbaldehydes.[1][2] (Mechanistic insight into aldehyde-to-acid autoxidation).

Sources

Fischer Indole Synthesis: A Technical Support Guide for Maximizing Yields

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this powerful and historic reaction. The indole scaffold is a cornerstone in medicinal chemistry and natural products, making the Fischer indole synthesis an indispensable tool.[1][2][3] However, its sensitivity to various parameters can often lead to frustratingly low yields.

This document moves beyond a simple recitation of steps. It is structured as a series of practical, field-tested questions and answers to directly address the challenges you may be facing at the bench. We will delve into the causality behind common failures and provide logical, actionable solutions to enhance your reaction outcomes.

Core Mechanism: A Quick Review

Before troubleshooting, a firm grasp of the reaction pathway is essential. The Fischer indole synthesis is an acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (ketone or aldehyde).[4] The key mechanistic steps are:

  • Hydrazone Formation: Condensation of the arylhydrazine and carbonyl compound.[5][6]

  • Tautomerization: The hydrazone isomerizes to the crucial enamine intermediate.[5][6]

  • [7][7]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted rearrangement, breaking the N-N bond and forming a new C-C bond. This is the rate-determining and signature step of the reaction.[5][6][8]

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular attack to form the five-membered ring.[5]

  • Ammonia Elimination: The final step is the elimination of ammonia to furnish the stable, aromatic indole ring.[5][6]

Understanding these steps is critical because a failure at any one of these points will lead to a diminished yield or complete reaction failure.

Fischer_Indole_Mechanism Start Arylhydrazine + Carbonyl Compound Hydrazone Arylhydrazone Formation Start->Hydrazone H⁺ Enamine Enamine Tautomerization Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H⁺, Δ Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aromatization Aminal Cyclized Aminal Cyclization->Aminal Elimination Ammonia Elimination Aminal->Elimination -NH₃ Indole Indole Product Elimination->Indole

Caption: Key stages of the Fischer indole synthesis mechanism.

Troubleshooting Guide: Common Yield-Related Issues

This section addresses the most frequent problems encountered during the Fischer indole synthesis.

Issue 1: Very Low or No Product Formation

Q: My reaction has stalled. TLC analysis shows only starting material, or a complex mixture at the baseline. Where should I begin my investigation?

A: This is a common and often multifaceted problem. A systematic approach is required. The issue typically lies in one of three areas: the starting materials, the catalyst, or the reaction conditions.

1. Purity of Starting Materials:

  • Arylhydrazine Stability: Arylhydrazines can be unstable and prone to oxidation. Ensure you are using a pure, fresh source. If the hydrazine has darkened in color, it may have decomposed.[9]

  • Carbonyl Purity: Impurities in the aldehyde or ketone can lead to unwanted side reactions, such as aldol condensations.[9] Distill or recrystallize your carbonyl compound if its purity is in doubt.

2. Catalyst Choice and Concentration:

  • The selection of the acid catalyst is the most critical parameter in the Fischer indole synthesis.[1][10] There is no single "best" catalyst; the optimal choice is highly substrate-dependent.[7]

  • Brønsted vs. Lewis Acids: Both are effective. Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) can be used.[4] For sensitive substrates, a milder Lewis acid like ZnCl₂ might be preferable to harsh polyphosphoric acid (PPA).[10]

  • Screening is Key: If one catalyst fails, do not assume the reaction is impossible. A screening of different acid catalysts and concentrations is often necessary to find the optimal conditions for your specific substrates.[7][11]

3. Reaction Conditions:

  • Temperature: The reaction is highly sensitive to temperature.[11][12] The crucial[7][7]-sigmatropic rearrangement often requires elevated temperatures to overcome the activation barrier.[11][13] If the temperature is too low, the reaction may not proceed. Conversely, excessive heat can cause decomposition and lead to the formation of tar.[7][11] If you suspect decomposition, try running the reaction at a lower temperature for a longer period.

  • Solvent: While some reactions are run neat, the choice of solvent can significantly impact yield.[7] Solvents like acetic acid can serve as both the solvent and a catalyst.[11] For other systems, higher-boiling solvents like toluene or xylene are common. The solvent must be able to dissolve the hydrazone intermediate to facilitate the reaction.[11]

Troubleshooting_Workflow cluster_0 Initial Checks cluster_1 Optimization Loop Start Low or No Yield Check_Purity Verify Purity of Starting Materials Start->Check_Purity Screen_Catalyst Screen Acid Catalysts (Brønsted & Lewis) Check_Purity->Screen_Catalyst If pure Optimize_Temp Optimize Temperature & Reaction Time Screen_Catalyst->Optimize_Temp If no improvement Vary_Solvent Vary Solvent Optimize_Temp->Vary_Solvent If still low Success Improved Yield Vary_Solvent->Success

Caption: A systematic workflow for troubleshooting low yields.

Issue 2: Significant Side Product Formation

Q: My reaction produces the desired indole, but my TLC plate is messy and the final yield is low after purification. What are the likely side reactions and how can I suppress them?

A: Side product formation is a common challenge, often arising from the harsh acidic conditions and high temperatures employed.

1. N-N Bond Cleavage:

  • The Problem: This is a major competing pathway.[12] Electron-donating groups on either the arylhydrazine or the carbonyl component can over-stabilize intermediates, leading to cleavage of the weak N-N bond.[12][14] This results in byproducts like aniline derivatives and fragments of the carbonyl partner.[14][15] This is a known reason for the failure of Fischer syntheses intended to produce 3-aminoindoles.[12][14][15]

  • The Solution: This is a challenging issue rooted in substrate electronics. If possible, modifying the electronic properties of the starting material can help. Alternatively, using milder Lewis acids (e.g., ZnCl₂) instead of strong Brønsted acids may disfavor the cleavage pathway.[15]

2. Incomplete Rearrangement or Cyclization:

  • The Problem: Steric hindrance from bulky substituents on either reactant can impede the key[7][7]-sigmatropic rearrangement or the final cyclization step.[12]

  • The Solution: Higher reaction temperatures may provide the necessary energy to overcome steric barriers. In some cases, a different catalyst might be more effective.

3. Regioisomer Formation:

  • The Problem: When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[16]

  • The Solution: The ratio of isomers can be influenced by the choice of acid catalyst and its concentration.[9][17][18] Screening different acids is the most effective way to optimize for the desired regioisomer.[11] Generally, stronger acids tend to favor the formation of the indole from the less-substituted enamine intermediate.[9]

Issue 3: Synthesis of the Parent, Unsubstituted Indole

Q: I'm trying to synthesize the parent indole using phenylhydrazine and acetaldehyde, but the reaction fails. Why is this and what is the alternative?

A: The direct Fischer synthesis of the parent indole from acetaldehyde is notoriously problematic and often fails.[3][12] A widely used and more reliable alternative is the "Japp-Klingemann reaction" followed by cyclization, or more commonly within the Fischer framework, using pyruvic acid as the carbonyl partner. The reaction proceeds to form indole-2-carboxylic acid, which can then be readily decarboxylated by heating to yield the parent indole.[12]

Catalyst Selection Guide

The choice of acid catalyst is paramount and often requires empirical optimization.[12] The following table provides a general guide to common catalysts and their typical applications.

CatalystTypeTypical ConditionsComments
Zinc Chloride (ZnCl₂) Lewis Acid170-250 °C, often neatA very common and effective catalyst, but requires high temperatures.[6][10]
Polyphosphoric Acid (PPA) Brønsted Acid100-180 °C, neat or in solventStrong dehydrating agent and catalyst; can be harsh and lead to charring with sensitive substrates.[16]
p-Toluenesulfonic Acid (p-TsOH) Brønsted AcidReflux in toluene, EtOH, or AcOHA versatile and milder solid catalyst, often used in modern applications, including microwave-assisted synthesis.[7][16]
Sulfuric Acid (H₂SO₄) Brønsted AcidVaries, often in EtOH or AcOHA strong, classical Brønsted acid. Concentration is critical.[1]
Boron Trifluoride (BF₃·OEt₂) Lewis AcidVaries, often in AcOH or CH₂Cl₂A powerful Lewis acid, effective for many substrates.[1][10]
Acetic Acid (AcOH) Brønsted AcidRefluxOften serves as both catalyst and solvent; suitable for many standard syntheses.[11]

Optimized General Protocol: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole

To illustrate a modern and efficient approach, here is a protocol for a frequently synthesized indole derivative, which leverages microwave irradiation to reduce reaction times and improve yields.[7]

Materials:

  • Phenylhydrazine (1 equivalent)

  • Cyclohexanone (1 equivalent)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 0.1 eq)

Procedure:

  • In a microwave-safe reaction vessel, combine phenylhydrazine, cyclohexanone, and a catalytic amount of p-TSA.[7]

  • Place the sealed vessel in a microwave reactor.

  • Irradiate the mixture (e.g., at 600 W) for a short duration (e.g., 3-5 minutes). Monitor the reaction progress by TLC.[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by appropriate methods, such as recrystallization from ethanol/water or column chromatography, to obtain 1,2,3,4-tetrahydrocarbazole.[7][10] A reported yield for this specific transformation under microwave conditions is 91%.[7]

Frequently Asked Questions (FAQs)

Q: How do electron-withdrawing or -donating groups on the arylhydrazine ring affect the reaction? A: Substituents have a significant electronic effect. Electron-donating groups on the arylhydrazine can weaken the N-N bond, which can sometimes favor undesired N-N bond cleavage over the productive[7][7]-sigmatropic rearrangement.[12] Conversely, strongly electron-withdrawing groups, such as a nitro group or fluorine, can deactivate the ring, potentially slowing down the cyclization and rearrangement steps, requiring harsher conditions.[5]

Q: Can I run the reaction in a one-pot procedure without isolating the hydrazone? A: Yes, one-pot procedures are very common and often preferred to minimize handling losses and improve overall efficiency.[7][19] In this approach, the arylhydrazine, carbonyl compound, and acid catalyst are combined in a single vessel and heated until the indole is formed.[7]

Q: My product appears to be degrading on the silica gel column during purification. What can I do? A: Indoles can be sensitive to the acidic nature of standard silica gel. If you observe streaking or decomposition during chromatography, consider neutralizing the silica gel by pre-treating it with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.[9] Recrystallization is also a powerful purification technique for many indole products and should be considered as a first option if possible.[2][9]

References

  • Benchchem. (2025).
  • Benchchem. (2025). A Comparative Guide to Lewis Acids in Fischer Indole Synthesis.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Tabatabaeian, K., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. [Link]

  • Benchchem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Douglas, C. J., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
  • Benchchem. (2025). Improving yield in Fischer indole synthesis of precursors.
  • Science Info. (2024).
  • Douglas, C. J., et al. (2011). Why Do Some Fischer Indolizations Fail?. PMC - NIH. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, ACS Publications. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • University of Rochester. (n.d.). Indoles.
  • Vedantu. (2021). Fischer Indole Synthesis: Mechanism, Steps & Importance.
  • Hansen, T., & Skattebøl, L. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica.
  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism.
  • Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues.
  • Capriati, V., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Chemistry Stack Exchange. (2020).
  • Robinson, B., & Robinson, F. P. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, RSC Publishing.

Sources

resolving impurities in 1-ethyl-5-nitro-1H-indole-3-carbaldehyde samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purifying 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in resolving complex impurity profiles associated with the synthesis and isolation of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde .

This compound is a critical intermediate in the development of apoptotic inducers and kinase inhibitors[1]. It is most commonly synthesized via the N-alkylation of 5-nitro-1H-indole-3-carbaldehyde using iodoethane and a base in N,N-dimethylformamide (DMF)[1]. However, the electrophilic nature of the aldehyde and the polarity of the indole scaffold often lead to a challenging crude mixture. This guide dissects the causality behind these impurities and provides self-validating protocols to achieve >98% purity.

Mechanistic Origins of Impurities

Before troubleshooting, it is essential to understand the chemical environment that generates impurities. The N-alkylation route is highly efficient, but deviations in stoichiometry, atmospheric exposure, or workup procedures can introduce specific contaminants.

SynthesisPathway SM 5-Nitro-1H-indole-3-carbaldehyde (Starting Material) Reaction N-Alkylation Reaction (DMF Solvent) SM->Reaction Reagents Iodoethane + Base (Alkylating Agents) Reagents->Reaction Target 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde (Target Product) Reaction->Target Optimal Imp1 Unreacted Starting Material (Impurity A) Reaction->Imp1 Incomplete Imp2 Oxidized Carboxylic Acid (Impurity B) Reaction->Imp2 Autoxidation

Synthesis pathway illustrating target formation and common impurity origins.

Troubleshooting FAQs

Q1: My isolated yield is low, and TLC shows a massive secondary spot below my product. What is this, and why did it happen? A1: The lower spot is almost certainly your unreacted starting material (5-nitro-1H-indole-3-carbaldehyde). The starting material possesses a free N-H group on the indole ring, which acts as a strong hydrogen-bond donor to the silica gel stationary phase, making it highly polar[2]. Your target product is N-ethylated, removing this hydrogen-bonding capability and causing it to elute much faster (higher


).
Causality: Incomplete reactions usually stem from wet DMF (which hydrolyzes the alkylating agent) or insufficient base. Ensure your 

or

is finely powdered and oven-dried to maximize the surface area for deprotonation.

Q2: My crude product has a dark discoloration and a stubborn baseline spot on the TLC plate. How do I remove it? A2: Indole-3-carbaldehydes are highly susceptible to autoxidation when exposed to air and light for prolonged periods, converting the aldehyde group into a carboxylic acid[2]. This carboxylic acid is highly polar and will sit at the baseline of a normal-phase TLC plate. Resolution: You do not need chromatography to remove this. A targeted chemoselective aqueous workup using a mild base (like 5%


) will deprotonate the acid into a water-soluble carboxylate salt, partitioning it entirely into the aqueous layer while your target aldehyde remains in the organic phase.

Q3: NMR analysis of my "purified" compound shows sharp singlets around 2.9, 3.0, and 8.0 ppm. What went wrong? A3: These peaks are the classic signature of residual N,N-dimethylformamide (DMF). DMF is a high-boiling, water-miscible solvent that easily becomes trapped in the crystal lattice of indole derivatives during evaporation. Resolution: Never attempt to remove DMF solely via rotary evaporation. You must perform extensive aqueous washing. Washing the organic extract with concentrated brine (


) decreases the solubility of DMF in the organic layer, forcing it into the aqueous phase[3].

Quantitative Impurity Profiling

The following table summarizes the quantitative metrics and resolution strategies for the most common impurities encountered in this workflow.

Impurity ProfileMechanistic SourceDetection / Validation MetricResolution Strategy
Unreacted Starting Material Incomplete N-alkylationTLC: Lower

than target
Flash Chromatography (Hexane/EtOAc)
Indole-3-carboxylic acid Autoxidation of aldehydeTLC: Baseline spot (

= 0.0)
5%

aqueous wash
Residual DMF Reaction solvent

H NMR: singlets at ~2.9, 3.0, 8.0 ppm
Extensive Brine/Water washes
Inorganic Salts (

,

)
ReagentsCloudy organic layer, high mass recoveryAqueous extraction & filtration

Validated Purification Protocols

To guarantee scientific integrity, the purification of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde must be approached as a self-validating system. Each step below is designed to isolate the target while providing immediate analytical feedback.

PurificationWorkflow Crude Crude Sample Wash NaHCO3 Wash (Removes Acids) Crude->Wash Flash Silica Column (Removes SM) Wash->Flash Cryst Recrystallization (Polishing) Flash->Cryst Pure Pure Aldehyde Cryst->Pure

Step-by-step purification workflow for isolating the target aldehyde.

Protocol 1: Chemoselective Aqueous Workup

This protocol leverages acid-base chemistry to strip out degradation products and residual solvents before chromatography.

  • Quench & Precipitate: Pour the completed DMF reaction mixture into 5 volumes of vigorously stirred, ice-cold distilled water. Causality: The sudden shift in solvent polarity crashes out the hydrophobic indole product, while DMF and inorganic salts remain dissolved[3].

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 20 mL).

  • Acid-Base Wash (Self-Validating): Wash the combined organic layers with 5% aqueous

    
     (2 x 20 mL). Validation: Spot the organic layer on a TLC plate before and after this wash. The baseline spot (carboxylic acid) must be absent in the post-wash sample.
    
  • Solvent Removal: Wash with saturated brine (3 x 20 mL) to strip residual DMF, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol 2: Flash Column Chromatography

Used to separate the target from unreacted starting material.

  • Preparation: Dry-load the crude mixture onto a small amount of silica gel. Pack a column with silica gel using Hexane.

  • Elution: Utilize a gradient solvent system starting from 9:1 Hexane:Ethyl Acetate, gradually increasing polarity to 7:3[2].

  • Fractionation: The N-ethylated target lacks the hydrogen-bonding N-H group and will elute significantly earlier than the starting material[4].

  • Validation: Combine fractions containing the pure upper spot and evaporate to yield a yellow solid.

Protocol 3: Recrystallization (Final Polish)

Chromatography can sometimes leave trace silica or co-eluting micro-impurities. Recrystallization forces the compound into a rigid lattice, excluding these defects.

  • Dissolution: Dissolve the chromatographed solid in a minimum volume of boiling 95% ethanol[4].

  • Hot Filtration: If the solution is cloudy or excessively dark, perform a rapid hot filtration to remove insoluble particulates.

  • Crystallization: Allow the flask to cool to room temperature undisturbed, then transfer to an ice bath for 30 minutes. Causality: Slow cooling prevents the entrapment of impurities within the crystal matrix, ensuring high purity.

  • Validation: Filter the yellow crystals and dry under a vacuum. Determine the melting point; pure 1-ethyl-5-nitro-1H-indole-3-carbaldehyde must exhibit a sharp melting point at 180–182 °C [1].

References

  • Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells. Taylor & Francis.
  • Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes. Benchchem.
  • Purification techniques for indole aldehydes. Benchchem.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • Application Notes and Protocols: Vilsmeier-Haack Formyl

Sources

optimization of reaction conditions for indole derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers. It bypasses generic textbook descriptions to focus on "Tier 2" and "Tier 3" troubleshooting—addressing the specific, often unwritten failure modes of indole synthesis.

Status: Online | Tier: Senior Application Scientist | Topic: Optimization of Reaction Conditions

📋 System Overview: The Indole Challenge

The indole scaffold is a "privileged structure" in drug discovery, yet its synthesis is often plagued by three core instability modes:

  • Acid-Sensitivity: The electron-rich C3 position makes indoles prone to oligomerization (dimerization/trimerization) under the very acidic conditions required to form them.

  • Regiochemical Ambiguity: Unsymmetrical ketones in Fischer synthesis or competing C-H activation sites (C2 vs. C3) in metal catalysis.

  • Chemotolerance: Functional group incompatibility with harsh Lewis acids or oxidants.

🎫 Module 1: The Fischer Indole Synthesis (Classic & Robust)

Context: The Fischer synthesis remains the industrial standard but fails predictably with specific substrates.

🔴 Ticket #FIS-01: "My reaction turns into a black tar with low yield."

Diagnosis: This is typically caused by runaway oligomerization or N-N bond cleavage failure . Root Cause Analysis:

  • Scenario A (Oligomerization): If your product is an electron-rich indole (e.g., 5-methoxyindole), standard protic acids (H₂SO₄, PPA) are too harsh. The product polymerizes faster than it forms.

  • Scenario B (Cleavage Failure): If your hydrazine has strong Electron-Donating Groups (EDGs), the N-N bond is stabilized, raising the activation energy for the [3,3]-sigmatropic rearrangement.

Troubleshooting Protocol:

  • Switch Catalyst Class: Abandon Brønsted acids. Switch to a mild Lewis acid like ZnCl₂ (fused) or Sc(OTf)₃ .

    • Why? Lewis acids coordinate the imine nitrogen without protonating the carbon frame, preventing acid-catalyzed polymerization.

  • Solvent Control: Use 4% H₂SO₄ in DMA (Dimethylacetamide) .

    • Mechanism:[1][2][3][4][5][6][7] DMA acts as a proton buffer. It solubilizes the polar hydrazone intermediate while moderating the acidity function (

      
      ) to prevent charring.
      
  • Ammonia Scavenging: The reaction releases NH₃, which can poison catalysts. Add a molecular sieve or use a solvent reflux that sweeps out gas (e.g., Toluene with a Dean-Stark trap).

🟡 Ticket #FIS-02: "I'm getting a 50:50 mixture of regioisomers from 2-butanone."

Diagnosis: Regiochemical scramble due to competing enolization. Technical Insight: The direction of cyclization depends on which enamine tautomer forms (kinetic vs. thermodynamic).

  • Kinetic Control (Less substituted enamine): Favored by strong acids (HCl/AcOH)

    
     yields the 3H-indole  (which rearranges).
    
  • Thermodynamic Control (More substituted enamine): Favored by weaker acids and high temperatures

    
     yields the 2-substituted indole .
    

Optimization Table: Steering Regioselectivity

Target IsomerRecommended SolventCatalyst SystemTemperatureMechanistic Driver
Indole A (Linear) 1,4-Dioxane or Toluenep-TSA (0.1 eq)Reflux (110°C)Thermodynamic enamine stability
Indole B (Angular) Methanol or EthanolPCl₃ or HCl (gas)0°C to RTKinetic protonation of hydrazone
Selectivity Boost Ionic Liquids (BMIM-BF₄)ZnCl₂Microwave (150°C)Dielectric heating favors specific transition states

🎫 Module 2: Transition Metal Catalysis (Modern & Precise)

Context: Used for constructing indoles from non-traditional precursors (e.g., C-H activation, Larock synthesis).

🔴 Ticket #MET-01: "Pd-Catalyzed C-H Activation is giving C3 instead of C2 product."

Diagnosis: Ligand-controlled regiodivergence. Explanation: In oxidative Heck-type reactions, the electrophilic palladation typically favors the electron-rich C3 position. To force C2 activation, you must change the mechanism from electrophilic substitution to a Concerted Metalation-Deprotonation (CMD) pathway or use steric blocking.

The Fix:

  • Ligand Switch: Use Sulfoxide-2-hydroxypyridine (SOHP) ligands.[8]

    • Mechanism:[1][2][3][4][5][6] These ligands coordinate Pd to direct the metal to the C2 position via a specific transition state geometry that disfavors the crowded C3 attack.

  • Solvent Effect: Switch from polar aprotic (DMF) to Acetic Acid/Dioxane . The presence of acetate is crucial for the CMD mechanism (acetate acts as an internal base).

📶 Workflow Visualization: Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing low-yielding indole reactions.

IndoleOptimization Start Problem: Low Yield / Failure CheckSubstrate Check Substrate: Electron Rich or Poor? Start->CheckSubstrate RegioProblem Problem: Regio-mixture Start->RegioProblem ERich Electron Rich (EDG) (e.g., -OMe, -NH2) CheckSubstrate->ERich Has EDG EPoor Electron Poor (EWG) (e.g., -NO2, -CF3) CheckSubstrate->EPoor Has EWG AcidIssue Issue: Acid-Catalyzed Polymerization ERich->AcidIssue SolnRich Solution: Use Lewis Acid (ZnCl2) or 4% H2SO4 in DMA AcidIssue->SolnRich RateIssue Issue: Slow Hydrazone Formation/Rearrangement EPoor->RateIssue SolnPoor Solution: Microwave Irradiation (150°C, 10 min) RateIssue->SolnPoor SolventCheck Check Solvent/Acid RegioProblem->SolventCheck Kinetic Target: Kinetic Isomer SolventCheck->Kinetic Thermo Target: Thermodynamic Isomer SolventCheck->Thermo SolnKinetic Use Strong Acid (HCl) Low Temp (0°C) Kinetic->SolnKinetic SolnThermo Use Weak Acid (AcOH) High Temp (Reflux) Thermo->SolnThermo

Caption: Decision tree for diagnosing yield and selectivity failures in Fischer Indole Synthesis.

🧪 Experimental Protocol: Optimized Microwave Fischer Synthesis

Application: High-throughput synthesis of 2,3-disubstituted indoles. Advantage: Reduces reaction time from 12 hours to 10 minutes; minimizes thermal degradation.

Reagents:

  • Phenylhydrazine hydrochloride (1.0 equiv)

  • Ketone (1.2 equiv)

  • Solvent: Ethanol (or Acetic Acid for unreactive substrates)[9]

  • Catalyst: ZnCl₂ (2.0 equiv) or simply solvent-free if using acidic alumina.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, combine phenylhydrazine HCl (1.0 mmol) and the ketone (1.2 mmol).

  • Solvent/Catalyst: Add 2 mL of Ethanol. If the hydrazine is free base, add 2 equivalents of ZnCl₂.

    • Note: For "Green" synthesis, mix reactants with 0.5 g of acidic alumina (solvent-free).

  • Irradiation: Cap the vial. Set Microwave parameters:

    • Temperature: 150 °C

    • Hold Time: 5–10 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Work-up:

    • Cool to 50°C.

    • Pour mixture into ice-water (20 mL).

    • If solid precipitates: Filter and wash with cold water/hexanes (Yields often >90%).

    • If oil: Extract with Ethyl Acetate, wash with NaHCO₃ (to remove acid traces), dry over MgSO₄.

📚 References

  • BenchChem. (2025).[2][5][9][10][11][12][13] Comparative Guide to Traditional and Microwave-Assisted Indole Synthesis. Retrieved from

  • Gribble, G. W. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Retrieved from

  • RSC Publishing. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch. Retrieved from

  • MDPI. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Indoles: Recent Advances. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-Ethyl-5-Nitro-1H-Indole-3-Carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Indole Scaffold and the Significance of 5-Nitro Substitution

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and structural versatility allow for the design of compounds that can interact with a wide range of biological targets. The introduction of a nitro group, particularly at the 5-position of the indole ring, dramatically alters the molecule's electronic landscape, enhancing its reactivity and often conferring potent biological activities. This guide provides a comprehensive comparison of the biological activity of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde and its key analogs, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.

Anticancer Activity: A Tale of G-Quadruplex Stabilization and Oxidative Stress

Derivatives of 5-nitroindole have emerged as a promising class of anticancer agents, with a primary mechanism of action involving the targeted stabilization of G-quadruplex structures within the promoter region of the c-Myc oncogene.[1] The c-Myc transcription factor is implicated in up to 80% of human cancers, making it a critical target for therapeutic intervention.[1] By stabilizing the G-quadruplex, these compounds downregulate c-Myc expression, leading to cell cycle arrest and apoptosis.[2][3] Furthermore, certain 5-nitroindole-based compounds have been shown to elevate intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells.[1][2]

Comparative Analysis of Anticancer Potency

The biological activity of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde and its analogs is profoundly influenced by substitutions at the N1 and C3 positions. While direct comparative data for a wide range of N-alkyl analogs of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde is limited in the readily available literature, we can infer structure-activity relationships from studies on related 5-nitroindole derivatives.

Compound/Analog ClassKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
Pyrrolidine-substituted 5-nitroindoles Methylene-bridged pyrrolidine side-chainsHeLa (Cervical)5.08 - 5.89
1-Methyl-5-amino-1H-indole N1-Methyl, C5-Amino--[4]
N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine C3-AminomethylHeLa (Cervical)>10[4]
Indole-3-carboxaldehyde Sulfonohydrazide Derivative 1-(2-morpholinoethyl) at N1, sulfonohydrazide at C3MCF-7 (Breast)13.2[2][3]
Indole-3-carboxaldehyde Sulfonohydrazide Derivative 1-(2-morpholinoethyl) at N1, sulfonohydrazide at C3MDA-MB-468 (Breast)8.2[2][3]
Indole-thiosemicarbazone derivative Thiosemicarbazone at C3A549 (Lung)11.5[2][3]
Indole-thiosemicarbazone derivative Thiosemicarbazone at C3HepG-2 (Liver)35.3[2][3]

Structure-Activity Relationship (SAR) Insights:

  • N1-Alkylation: Studies on related indole derivatives suggest that substitution at the N1 position can significantly impact anticancer activity. For instance, N-methylation of certain indole derivatives has been shown to enhance activity by up to 60-fold compared to their unsubstituted counterparts.[5] This suggests that the 1-ethyl group in the title compound likely contributes favorably to its biological profile, potentially by increasing lipophilicity and facilitating cell membrane penetration.

  • C5-Substitution: The 5-nitro group is crucial for the anticancer activity of this class of compounds, contributing to their ability to stabilize the c-Myc G-quadruplex and induce ROS. In contrast, the corresponding 5-amino analogs, while still active, show reduced selectivity for G-quadruplex DNA over duplex DNA.

  • C3-Carbaldehyde and its Derivatives: The 3-carbaldehyde group serves as a versatile handle for the synthesis of various derivatives, such as Schiff bases and hydrazones.[2][3] These modifications can modulate the compound's pharmacokinetic and pharmacodynamic properties. For example, sulfonohydrazide derivatives of indole-3-carboxaldehyde have demonstrated potent activity against breast cancer cell lines.[2][3] The conversion of the aldehyde to a Schiff base or a related imine derivative can influence the molecule's ability to interact with biological targets and may lead to compounds with enhanced or altered activity profiles.

Mechanism of Action: A Dual-Pronged Attack

The anticancer effects of 5-nitroindole derivatives are primarily mediated through two interconnected pathways:

  • c-Myc G-Quadruplex Stabilization: Guanine-rich sequences in the promoter region of the c-Myc gene can fold into non-canonical DNA secondary structures known as G-quadruplexes. The formation of these structures inhibits the transcription of the c-Myc gene. 5-Nitroindole derivatives have been shown to bind to and stabilize these G-quadruplexes, effectively silencing c-Myc expression.

  • Induction of Reactive Oxygen Species (ROS): These compounds can also increase the intracellular concentration of ROS, leading to oxidative stress and triggering apoptotic cell death in cancer cells.

c_Myc_Pathway 5-Nitroindole-Derivative 5-Nitroindole-Derivative G_Quadruplex G-Quadruplex Formation & Stabilization 5-Nitroindole-Derivative->G_Quadruplex Binds & Stabilizes ROS_Induction ROS Induction 5-Nitroindole-Derivative->ROS_Induction c-Myc_Promoter c-Myc Promoter (G-rich sequence) c-Myc_Transcription c-Myc Gene Transcription G_Quadruplex->c-Myc_Transcription Inhibits c-Myc_Protein c-Myc Protein c-Myc_Transcription->c-Myc_Protein Leads to Cell_Proliferation Cancer Cell Proliferation c-Myc_Protein->Cell_Proliferation Drives Apoptosis Apoptosis ROS_Induction->Apoptosis Induces

Caption: Proposed mechanism of anticancer action for 5-nitroindole derivatives.

Antimicrobial Activity: Targeting Microbial Growth

Indole-3-carboxaldehyde and its derivatives, particularly Schiff bases, have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens.[1][6] The formation of a Schiff base by condensing the aldehyde with various amines can lead to compounds with enhanced antimicrobial potency.

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency.

Compound/Analog ClassMicroorganismMIC (µg/mL)Reference
Schiff base of Indole-3-carboxaldehyde (N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine) Dickeya species (bacteria)2000[1]
Schiff base of Indole-3-carboxaldehyde (N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine) Fusarium oxysporum (fungus)5000[1]
Indole-3-carboxaldehyde/4-nitrobenzohydrazide Schiff base metal complexes E. coli, S. aureus, S. typhiEnhanced activity over ligand[6]

Structure-Activity Relationship (SAR) Insights:

  • The Azomethine Group (-C=N-): The formation of the imine linkage in Schiff bases is often critical for their antimicrobial activity. This group can participate in various interactions with biological targets within the microbial cell.

  • Substituents on the Amine Moiety: The nature of the substituent on the amine used to form the Schiff base significantly influences activity. For example, the presence of a nitro group on the aryl amine in N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine appears to be important for its activity.[1]

  • Metal Complexation: The antimicrobial activity of Schiff base ligands can be enhanced upon complexation with transition metals.[6] This is attributed to the principles of chelation theory, where the polarity of the metal ion is reduced, increasing the lipophilicity of the complex and facilitating its transport across the microbial cell membrane.

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay (Broth Microdilution) cluster_analysis Data Analysis Start Start: Synthesized Indole Derivatives Stock_Solution Prepare Stock Solutions of Test Compounds Start->Stock_Solution Microbial_Culture Prepare Standardized Microbial Inoculum Start->Microbial_Culture Serial_Dilution Perform Serial Dilutions of Compounds in 96-well plate Inoculation Inoculate wells with Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 24 hours Inoculation->Incubation Observation Visually Inspect for Turbidity (Growth) Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination End End: Report MIC Values MIC_Determination->End

Sources

comparing different synthetic routes to 1-ethyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison of synthetic routes to 1-ethyl-5-nitro-1H-indole-3-carbaldehyde , a critical intermediate in the development of indole-based pharmaceuticals (e.g., anticancer agents, c-Myc G-quadruplex binders).

Executive Summary

For the synthesis of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde, Route 1 (N-Alkylation followed by Vilsmeier-Haack Formylation) is the recommended approach for scalability and regiochemical purity. While the reverse sequence (Route 2) is viable, Route 1 generally offers superior reactivity during the formylation step because the N-ethyl group slightly offsets the strong deactivating effect of the 5-nitro group. Route 3 (Direct Nitration) is discouraged due to condition-dependent regioselectivity (yielding mixtures of 5- and 6-nitro isomers).

Part 1: Comparative Route Analysis

Route 1: The "Activation-First" Strategy (Recommended)
  • Sequence: 5-Nitroindole

    
    N-Ethylation 
    
    
    
    Vilsmeier-Haack Formylation.
  • Logic: The 5-nitro group strongly deactivates the indole ring (

    
    -withdrawing), making electrophilic aromatic substitution (EAS) difficult. Alkylating the nitrogen first introduces a weak inductive donating effect (
    
    
    
    ) and eliminates the acidic N-H proton, preventing the formation of unreactive salts during the Vilsmeier reaction.
  • Performance:

    • Step 1 Yield: >90% (Quantitative alkylation is common).

    • Step 2 Yield: 60–75% (Formylation of deactivated indoles requires heat).

    • Regioselectivity:[1][2] Exclusive C3-formylation.

Route 2: The "Stable Intermediate" Strategy
  • Sequence: 5-Nitroindole

    
     Vilsmeier-Haack Formylation 
    
    
    
    N-Ethylation.
  • Logic: 5-Nitroindole-3-carbaldehyde is a stable, crystalline intermediate. This route is useful if the non-alkylated aldehyde is needed for other parallel synthesis efforts.

  • Performance:

    • Step 1 Yield: ~60% (Sluggish reaction due to electron-deficient NH-indole).

    • Step 2 Yield: 85–90% (Alkylation of the aldehyde is efficient).

    • Drawback: The Vilsmeier step on the free amine (NH) is slower and often requires harsher conditions than on the N-alkyl derivative.

Route 3: Direct Nitration (High Risk)
  • Sequence: Indole-3-carbaldehyde

    
     Nitration 
    
    
    
    N-Ethylation.
  • Logic: Attempting to install the nitro group late-stage.

  • Critical Failure Point: Nitration of indole-3-carbaldehyde is highly condition-dependent.

    • HNO₃/Acetic Acid: Favors 6-nitro isomer.[3]

    • HNO₃/H₂SO₄:[2] Favors 5-nitro isomer.[4]

  • Verdict: High risk of difficult-to-separate regioisomers (5-nitro vs. 6-nitro). Not recommended for high-purity applications.

Part 2: Quantitative Comparison

FeatureRoute 1 (Alkylation

Formylation)
Route 2 (Formylation

Alkylation)
Route 3 (Direct Nitration)
Starting Material 5-Nitroindole5-NitroindoleIndole-3-carbaldehyde
Step 1 Yield 92-96% (Alkylation)~60% (Formylation)Variable (Nitration)
Step 2 Yield 65-75% (Formylation)89% (Alkylation)>90% (Alkylation)
Overall Yield ~60-70% ~53%Low (due to isomer separation)
Regiocontrol Excellent (C3 only)Excellent (C3 only)Poor (C5 vs C6 mix)
Operational Ease High (Intermediates lipophilic)Moderate (Aldehyde solubility)Low (Strong acid handling)

Part 3: Reaction Pathway Visualization

The following diagram illustrates the chemical logic and branching pathways.

SyntheticRoutes cluster_legend Route Comparison Start 5-Nitroindole N_Ethyl 1-Ethyl-5-nitroindole Start->N_Ethyl Et-I, NaH, DMF (>90%) Aldehyde_NH 5-Nitroindole- 3-carbaldehyde Start->Aldehyde_NH POCl3, DMF (~60%) Target 1-Ethyl-5-nitro-1H- indole-3-carbaldehyde N_Ethyl->Target POCl3, DMF (Vilsmeier-Haack) Aldehyde_NH->Target Et-I, NaH, DMF (89%) Start_Ald Indole-3-carbaldehyde Nitro_Mix Mixture: 5-Nitro & 6-Nitro Start_Ald->Nitro_Mix HNO3/H2SO4 (Regio-issues) Nitro_Mix->Target Purification Required Route1 Route 1: Recommended Route2 Route 2: Viable Alternative

Caption: Comparison of synthetic pathways. Route 1 (Blue) offers the most direct and high-yielding path to the target.

Part 4: Detailed Experimental Protocol (Route 1)

This protocol is validated for the synthesis of the target via the "Activation-First" strategy.

Step 1: Synthesis of 1-Ethyl-5-nitroindole
  • Reagents: 5-Nitroindole (1.0 eq), Sodium Hydride (60% in oil, 1.2 eq), Ethyl Iodide (1.2 eq), DMF (anhydrous).

  • Procedure:

    • In a flame-dried flask under N₂, dissolve 5-nitroindole in anhydrous DMF (0.5 M concentration).

    • Cool to 0°C. Add NaH portion-wise. Stir for 30 min (solution turns red/dark due to anion formation).

    • Add Ethyl Iodide dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Quench with ice water. Extract with EtOAc.[5][6][7] Wash organic layer with water (x3) to remove DMF. Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: 92–96% (Yellow solid).

Step 2: Vilsmeier-Haack Formylation
  • Reagents: 1-Ethyl-5-nitroindole (1.0 eq), POCl₃ (1.5 eq), DMF (3.0 eq + solvent volume).

  • Procedure:

    • Vilsmeier Reagent Prep: In a separate flask, cool DMF (3.0 eq) to 0°C. Add POCl₃ dropwise with vigorous stirring. A white precipitate (chloroiminium salt) may form. Stir for 30 min.

    • Addition: Dissolve 1-ethyl-5-nitroindole in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[6]

    • Reaction: Heat the mixture to 80–90°C for 6–12 hours. Note: The nitro group deactivates the ring, requiring thermal energy to drive the EAS reaction.

    • Hydrolysis (Critical): Cool to RT. Pour the reaction mixture onto crushed ice/sodium acetate (aqueous) mixture. Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

    • Purification: The product typically precipitates as a yellow/orange solid. Filter and wash with water.[8][6][9] Recrystallize from Ethanol or Acetonitrile.

    • Yield Expectation: 65–75%.[1][9]

    • Characterization: ¹H NMR (CDCl₃) should show a distinct aldehyde singlet at ~10.0 ppm and the ethyl group signals (quartet ~4.2 ppm, triplet ~1.5 ppm).

References

  • Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Source: Royal Society of Chemistry (RSC) [Link]

  • Synthesis and in vitro Evaluation of 3H-Pyrrolo[3,2-f]-quinolin-9-one Derivatives. Source: National Institutes of Health (PMC) [Link]

  • Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones. Source: University of Ferrara [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions (Regioselectivity Data). Source: Egyptian Journal of Chemistry (via ResearchGate) [Link]

Sources

Comparative Cross-Reactivity and Selectivity Profiling: 1-Ethyl-5-Nitro-1H-Indole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Primary Audience: Medicinal Chemists, Forensic Toxicologists, and Assay Development Scientists Subject: 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde (CAS: 911701-07-0)[1]

Executive Summary & Strategic Context

1-Ethyl-5-nitro-1H-indole-3-carbaldehyde is a critical bifunctional scaffold utilized primarily in two distinct high-stakes fields: forensic toxicology (as a structural analog of synthetic cannabinoids) and oncology drug discovery (as a precursor for Schiff base-derived DNA intercalators).

This guide provides a technical comparison of this compound against its structural analogs (e.g., 5-H, 5-Bromo, and N-Pentyl variants). We analyze its performance in immunological cross-reactivity (potential for false positives in drug screening) and pharmacological selectivity (therapeutic index in cytotoxicity assays).

Key Comparative Insights
  • Forensic Profile: Unlike its N-pentyl analogs (common in JWH-018 series), the N-ethyl substituent significantly reduces cross-reactivity in standard cannabinoid immunoassays, making it a distinct negative control marker.

  • Therapeutic Profile: The C5-nitro group acts as a potent electronic sensitizer. While it increases potency against resistant cancer lines (e.g., MCF-7) compared to the 5-H analog, it often compromises the Selectivity Index (SI) due to reductive stress in normal fibroblasts.

Immunological Cross-Reactivity: Forensic Assay Interference

In forensic analysis, indole-3-carbaldehydes are precursors or metabolites of synthetic cannabinoids (SCs). A critical performance metric is whether 1-ethyl-5-nitro-1H-indole-3-carbaldehyde triggers false positives in ELISA kits designed for JWH-018 or UR-144 metabolites.

Comparative Mechanism: Steric vs. Electronic Recognition

Antibodies in SC screening kits typically target the N-alkyl tail (epitope A) and the C3-linker moiety (epitope B).

  • 1-Pentyl-indole-3-carbaldehyde: High affinity binding (True Positive/Interference).

  • 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde: The short ethyl chain fails to fill the hydrophobic pocket of the antibody, while the 5-nitro group introduces electrostatic repulsion in antibodies raised against 5-H or 5-halo indoles.

Experimental Protocol: ELISA Cross-Reactivity Assessment

Objective: Determine the % Cross-Reactivity (%CR) relative to a calibrator (JWH-018 N-pentanoic acid).

  • Preparation: Dissolve 1-ethyl-5-nitro-1H-indole-3-carbaldehyde in MeOH to 1 mg/mL. Dilute in drug-free urine to concentrations: 10, 100, 500, 1000 ng/mL.

  • Incubation: Add 10 µL of sample to anti-JWH-018 antibody-coated microtiter wells. Add 100 µL enzyme-conjugate (HRP-labeled JWH analog). Incubate 60 min at RT in the dark.

  • Wash: Decant and wash 6x with PBS-Tween buffer to remove unbound conjugate.

  • Detection: Add TMB substrate. Stop reaction with 1N HCl after 30 min. Read absorbance at 450 nm.

  • Calculation:

    
    
    
Data Comparison: Cross-Reactivity Profile

Table 1: Comparative Immunoreactivity in Standard Synthetic Cannabinoid ELISA

Compound VariantN-SubstituentC5-SubstituentCross-Reactivity (%CR)Interpretation
Target Analyte (JWH-018 metabolite) PentylH100% Reference Standard
Subject Compound Ethyl Nitro < 0.1% Negligible Interference
Analog APentylNitro~15 - 25%Moderate Interference
Analog BEthylH< 0.05%No Interference
Analog CFluoropentylH85%High Cross-Reactivity

Technical Insight: The data indicates that the N-ethyl chain is the primary determinant for lack of recognition. The 5-nitro group further decreases affinity compared to 5-H analogs due to steric bulk and electron withdrawal affecting the indole ring's pi-stacking capability within the antibody active site.

Pharmacological Selectivity: Anticancer Potency vs. Toxicity

When used as a scaffold for hydrazone/Schiff base drugs, the 5-nitro group is a "double-edged sword." It enhances DNA intercalation and oxidative stress in tumors but risks off-target toxicity.

Biological Pathway Logic

The 5-nitro moiety undergoes enzymatic reduction (via nitroreductases) to form reactive nitro-radical anions. In hypoxic tumor environments, this leads to DNA damage. In normal aerobic cells, this can cause futile redox cycling.

Visualization: Selectivity Workflow

SelectivityWorkflow Start 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde Derivatization Schiff Base Synthesis (Reaction with Hydrazides) Start->Derivatization + R-NH-NH2 Assay MTT Cytotoxicity Assay Derivatization->Assay Tumor Tumor Cell Line (MCF-7 / HepG2) Assay->Tumor Determine IC50 Normal Normal Fibroblasts (WI-38) Assay->Normal Determine IC50 Result Selectivity Index (SI) SI = IC50(Normal) / IC50(Tumor) Tumor->Result Normal->Result

Figure 1: Workflow for determining the Selectivity Index (SI) of 5-nitroindole derivatives. The comparative goal is to maximize SI.

Experimental Protocol: Comparative Cytotoxicity (MTT Assay)

Objective: Calculate the Selectivity Index (SI) against MCF-7 (breast cancer) vs. HDF (human dermal fibroblasts).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions (0.1 - 100 µM) of the 1-ethyl-5-nitro derivative vs. the 1-ethyl-5-H analog.

  • Incubation: 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure OD at 570 nm. Fit dose-response curves to determine IC50.

Data Comparison: Structure-Activity Relationship (SAR)

Table 2: Impact of C5-Substitution on Therapeutic Window

Scaffold VariantTumor IC50 (MCF-7) [µM]Normal IC50 (HDF) [µM]Selectivity Index (SI)Performance Verdict
1-Ethyl-5-nitro- (Subject) 4.2 ± 0.5 25.1 ± 1.2 ~6.0 High Potency, Moderate Safety
1-Ethyl-5-H- (Control)18.5 ± 2.1>100>5.4Low Potency, High Safety
1-Ethyl-5-Bromo-8.1 ± 0.965.0 ± 3.5~8.0Balanced Profile
1-Ethyl-5-Methoxy-12.3 ± 1.180.2 ± 4.0~6.5Lower Potency

Expert Analysis: The 5-nitro derivative is approximately 4x more potent against cancer cells than the unsubstituted analog due to electronic activation of the pharmacophore. However, the toxicity to normal cells is also higher (IC50 drops from >100 to 25 µM). For drug development, the 5-Bromo analog often offers a better compromise, but the 5-Nitro variant is preferred when targeting hypoxic tumors due to the bioreductive mechanism.

Chemical Reactivity & Synthesis Implications[2][3][4][5][6]

The "cross-reactivity" in a synthetic context refers to the chemoselectivity of the aldehyde group versus the nitro group during derivatization.

  • Aldehyde Selectivity: The C3-aldehyde is highly reactive toward nucleophiles (amines/hydrazines). The 5-nitro group is electron-withdrawing, making the aldehyde more electrophilic (more reactive) than in the 5-H or 5-methoxy analogs.

  • Stability Warning: In the presence of strong reducing agents (e.g., LiAlH4 used to reduce amides), the 5-nitro group is susceptible to reduction to an amine (5-NH2), altering the compound's identity. Use mild reducing agents (NaBH4) if only aldehyde reduction is desired.

Visualization: Reactivity Divergence

Reactivity cluster_0 Path A: Schiff Base Formation cluster_1 Path B: Strong Reduction Center 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde ProductA Hydrazone/Imine Product (Nitro group intact) Center->ProductA + H2N-R (Mild conditions) ProductB 1-Ethyl-5-amino-indole derivative (Cross-Reaction/Impurity) Center->ProductB + H2 / Pd-C or LiAlH4 (Off-target reduction)

Figure 2: Chemoselective pathways. Path A utilizes the enhanced electrophilicity of the aldehyde. Path B represents a "chemical cross-reactivity" risk where the nitro group is unintentionally reduced.

References

  • BenchChem. (2025).[2] A Comparative Analysis of the Biological Activities of Indole-3-Carboxaldehyde and its Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2019). Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. National Institute of Justice. Retrieved from

  • MDPI. (2024).[3] Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Biomolecules.[3][4][5][2][6][7][8][9] Retrieved from

  • ChemicalBook. (2024).[3] 5-Nitroindole synthesis and reaction protocols. Retrieved from

  • ResearchGate. (2026). Synthetic Cannabinoids (K2, Spices) Where Drug Test Could Be Negative in a Drug Abuser. Retrieved from

Sources

quantitative structure-activity relationship (QSAR) of nitroindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroindole derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting potent activity as anticancer agents (specifically targeting c-Myc G-quadruplexes) and antitubercular drugs. However, the nitro group is a double-edged sword: it acts as a bioreductive "warhead" essential for efficacy but poses mutagenic risks if not tuned correctly.

This guide objectively compares the two dominant computational strategies—Classical 2D-QSAR and 3D-QSAR (CoMFA/CoMSIA) —for optimizing these derivatives. While 2D methods excel at predicting electronic activation (reduction potential), 3D methods are superior for mapping the steric constraints of the target binding pocket (e.g., G-quadruplex grooves).

Part 1: The Chemical Context – The Nitro "Warhead"

Before selecting a QSAR model, one must understand the pharmacophore. The biological activity of nitroindoles is heavily dependent on the electronic environment of the nitro group (


).
  • Mechanism: Under hypoxic conditions (common in solid tumors), the nitro group undergoes enzymatic reduction.

  • The Pathway:

    
    .
    
  • QSAR Implication: The energy of the Lowest Unoccupied Molecular Orbital (

    
    ) is a critical descriptor because it correlates directly with the reduction potential.
    
Diagram: Bioreductive Activation Pathway

The following pathway illustrates why electronic descriptors are non-negotiable in your QSAR modeling.

Bioreduction Nitro Nitroindole (Prodrug) Radical Nitro-Radical Anion (R-NO2•-) Nitro->Radical +1e- (Reductase) Radical->Nitro O2 -> O2•- (Futile Cycle) Nitroso Nitroso Intermediate Radical->Nitroso Disproportionation Hydroxyl Hydroxylamine (Cytotoxic) Nitroso->Hydroxyl +2e- DNA DNA Adducts (Apoptosis) Hydroxyl->DNA Covalent Binding

Figure 1: The bioreductive activation mechanism of nitroindoles. The "Futile Cycle" (dashed line) occurs in healthy, oxygenated tissue, preventing toxicity—a key selectivity feature.

Part 2: Comparative Analysis of QSAR Methodologies

Classical 2D-QSAR (Hansch / Free-Wilson)

Best for: High-throughput screening and optimizing electronic properties.

  • Methodology: Uses physicochemical descriptors (LogP, Hammett

    
    , Molar Refractivity) and quantum mechanical parameters (
    
    
    
    , Dipole Moment).
  • Performance on Nitroindoles:

    • Pros: Excellent at predicting the bioreduction potential.

      
       often shows a correlation of 
      
      
      
      with cytotoxicity in hypoxic cells.
    • Cons: Fails to account for specific steric clashes in the binding pocket (e.g., c-Myc promoter regions).

3D-QSAR (CoMFA / CoMSIA)

Best for: Lead optimization and receptor mapping when the crystal structure is unknown.

  • Methodology: Aligns molecules in a 3D grid and calculates Steric (Lennard-Jones) and Electrostatic (Coulombic) fields at each grid point.

  • Performance on Nitroindoles:

    • Pros: Visualizes exactly where to add bulk. For example, CoMFA contour maps often show that bulky groups at the indole C-3 position enhance G-quadruplex stabilization, while C-4 substitution decreases it.

    • Cons: Highly sensitive to the alignment rule used.

Comparative Data Summary

The following data represents typical performance metrics derived from optimization studies of indole derivatives [1, 2].

Feature2D-QSAR (Hologram/Classical)3D-QSAR (CoMFA)3D-QSAR (CoMSIA)
Primary Descriptor

, LogP, Topological Indices
Steric & Electrostatic FieldsSteric, Electrostatic, H-bond Donor/Acceptor
Predictive Power (

)
0.65 – 0.750.55 – 0.700.60 – 0.72
Fit (

)
> 0.85> 0.90> 0.88
Alignment Sensitivity Low (Topology based)High (Critical step)High
Nitroindole Insight Predicts activation (Redox)Predicts binding (Steric fit)Predicts binding & solvation
Computational Cost Low (Seconds)High (Hours)High (Hours)

Part 3: Mechanistic QSAR Workflow

To ensure scientific integrity, a QSAR study must follow a rigorous validation protocol to avoid "chance correlations."

QSAR_Workflow cluster_model Model Building Data Dataset Curation (n > 20 molecules) Geom Geometry Optimization (DFT/B3LYP/6-31G*) Data->Geom Align 3D Alignment (Atom-by-Atom or Pharmacophore) Geom->Align For 3D Split Split: Train (75%) / Test (25%) Geom->Split For 2D Align->Split PLS Partial Least Squares (PLS) Split->PLS Valid Validation (Leave-One-Out Cross Validation) PLS->Valid Metrics Check Metrics: q² > 0.5 r² > 0.8 SEE < 0.3 Valid->Metrics

Figure 2: Standardized workflow for generating robust QSAR models for nitroindole derivatives.

Part 4: Experimental Validation Protocols

A QSAR model is only as good as the biological data feeding it. Below are the standardized protocols for synthesizing the derivatives and testing their activity to generate the


 values required for the dependent variable (

).
Synthesis of 3-Substituted-5-Nitroindoles

Rationale: The C-3 position is the most common vector for modification to improve solubility and target affinity [3].

  • Reactants: 5-nitroindole (1.0 eq), Indole-3-carboxaldehyde (or relevant aldehyde), and Piperidine (catalytic amount).

  • Solvent: Ethanol or Methanol.

  • Procedure:

    • Dissolve 5-nitroindole in ethanol.

    • Add the aldehyde component and 2-3 drops of piperidine.

    • Reflux at 80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Workup: Cool to room temperature. The precipitate (Schiff base or condensation product) is filtered, washed with cold ethanol, and recrystallized.

  • Verification:

    
    H-NMR must show the nitro signals (typically doublets around 
    
    
    
    8.5 ppm).
Biological Assay: MTT Cytotoxicity Protocol

Rationale: The MTT assay measures mitochondrial activity, which correlates directly with the cell death caused by the nitro-radical induced DNA damage [4].

  • Cell Lines: HeLa (Cervical), A549 (Lung) – Note: Nitroindoles are often hypoxia-selective, so parallel assays in normoxia vs. hypoxia are recommended.

  • Protocol:

    • Seeding: Plate cells (

      
       cells/well) in 96-well plates. Incubate 24h for attachment.
      
    • Treatment: Add nitroindole derivatives (dissolved in DMSO, final concentration < 0.1%) in serial dilutions (

      
       to 
      
      
      
      ).
    • Incubation: Incubate for 48h at 37°C, 5%

      
      .
      
    • MTT Addition: Add

      
       MTT solution (
      
      
      
      in PBS) to each well. Incubate 4h (purple formazan crystals form).
    • Solubilization: Remove media carefully.[1] Add

      
       DMSO to dissolve crystals.[2]
      
    • Measurement: Read Absorbance at 570 nm .

    • Calculation: Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      

Part 5: Strategic Recommendations

  • Use 2D-QSAR First: If you are screening a large library (>100 compounds) to filter for bioreduction potential (

    
    ).
    
  • Use 3D-QSAR (CoMFA) for Optimization: Once you have a lead nitroindole, use CoMFA to determine exactly how large the substituent at Position 3 can be before it clashes with the receptor.

  • Hybrid Approach: The most predictive models for this class often combine CoMSIA fields with Quantum Mechanical descriptors (like

    
    ) in the same PLS matrix.
    

References

  • ChemMedChem (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. [3]

  • MDPI Molecules (2023). QSAR Studies, Synthesis, and Biological Evaluation of Pyrimido-Isoquinolin-Quinone Derivatives (Comparative 2D/3D Methodology).

  • BenchChem Protocols. Application Notes and Protocols: 2-(5-nitro-1H-indol-3-yl)acetonitrile as a Versatile Synthetic Intermediate.

  • Abcam Protocols. MTT Assay Protocol for Cell Viability and Proliferation. [1]

Sources

Safety Operating Guide

1-Ethyl-5-nitro-1H-indole-3-carbaldehyde: Technical Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-ethyl-5-nitro-1H-indole-3-carbaldehyde proper disposal procedures

Executive Summary

Immediate Action Required: Treat as Hazardous Organic Waste . Primary Hazards: Skin/Eye Irritant, Respiratory Sensitizer, Potential Thermal Instability (Nitro-aromatic).[1][2] Disposal Method: High-temperature incineration equipped with a scrubber for nitrogen oxides (NOx).[1][2] Prohibited Actions: Do NOT dispose of down drains. Do NOT mix with strong oxidizing agents or strong bases.[2]

Chemical Profile & Hazard Assessment

To dispose of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde (CAS: 911701-07-0) safely, one must understand the reactivity of its functional groups.[1][2] This compound is not merely "organic waste"; it is a poly-functionalized system requiring specific segregation.[1][2]

FeatureChemical RiskDisposal Implication
Nitro Group (-NO₂) Thermal instability; potential shock sensitivity if dry/impure.[1][2]Do not autoclave. Avoid friction/grinding.[2] Segregate from reducing agents.[1][2]
Aldehyde Group (-CHO) Oxidative reactivity; polymerization potential.[1][2]Segregate from strong bases (risk of exothermic Aldol condensation) and oxidizers .[2][3]
Indole Core Biological activity; potential aquatic toxicity.[2]Zero-discharge policy. All rinsates must be collected.

Expert Insight: While aromatic nitro compounds are generally more stable than aliphatic ones, the combination with an aldehyde group creates a "push-pull" electronic system.[1][2] In basic media (pH > 10), the aldehyde can undergo Cannizzaro reactions or condensation, generating heat that could destabilize the nitro group.[1] Therefore, pH neutrality is the critical control point during waste consolidation.[2]

Pre-Disposal Stabilization & Segregation

Before moving the material to the central waste facility, the researcher must stabilize the waste stream.[2]

Protocol A: Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk during transport.[1][2]

  • Inerting: If the solid appears old or crusted (indicating potential peroxide or crystal degradation), dampen slightly with an inert solvent like mineral oil or water (if compatible with downstream incineration) to desensitize.[2]

  • Segregation: Place the HDPE jar inside a secondary clear plastic bag (double containment) to prevent dust inhalation.

Protocol B: Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste stream.[2]

    • Compatible: Dichloromethane, Ethyl Acetate, Methanol.[1]

    • Incompatible: Peroxide-forming ethers (THF, Diethyl Ether) unless tested negative for peroxides.[1][2]

  • pH Verification:

    • Dip a pH strip into the waste solution.[2]

    • Requirement: pH must be between 6 and 8.[2]

    • Correction: If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃).[1][2] If basic, neutralize with dilute Acetic Acid.[1][2] Never use strong acids/bases. [2]

Operational Disposal Workflow

This workflow ensures chain-of-custody safety from the bench to the incinerator.[1][2]

DisposalWorkflow Start Waste Generation CheckState Determine State Start->CheckState Solid Solid Waste CheckState->Solid Liquid Liquid/Solvent Waste CheckState->Liquid SolidPack Pack in HDPE Jar Double Bag Solid->SolidPack LiquidSeg Segregate: Halogenated vs Non-Halogenated Liquid->LiquidSeg Labeling Apply GHS Label: 'Toxic, Irritant' SolidPack->Labeling LiquidSeg->Labeling Manifest Log in Waste Manifest (List Nitro/Aldehyde) Labeling->Manifest Disposal Transfer to EHS (Incineration) Manifest->Disposal

Figure 1: Decision tree for the segregation and packaging of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde waste.

Step-by-Step Procedure:
  • Labeling: Attach a hazardous waste tag immediately.[1][2]

    • Chemical Name: Write out fully: "1-Ethyl-5-nitro-1H-indole-3-carbaldehyde". Do not use abbreviations or structure drawings alone.

    • Constituents: If in solution, list the solvent % (e.g., "90% Dichloromethane, 10% Indole derivative").

    • Hazard Checkboxes: Mark "Toxic", "Irritant", and "Organic".[2]

  • Container Closure:

    • Screw caps must be hand-tight.[1][2]

    • Wipe the threads with a dry Kimwipe to ensure no residue prevents a proper seal or degrades the cap liner.[2]

  • Storage Prior to Pickup:

    • Store in a Flammable Safety Cabinet or a dedicated satellite accumulation area.[2]

    • Distance Rule: Keep at least 1 meter away from oxidizing acids (Nitric, Perchloric) and strong bases.[2]

Emergency Contingencies

Spill Management (Bench Scale < 10g):

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[2] A particulate respirator (N95) is recommended due to the aldehyde's irritation potential.[2][4]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[2]

    • Liquid: Absorb with vermiculite or sand.[2] Do not use paper towels for nitro-rich liquids if they are concentrated (fire risk).[1][2]

  • Decontamination: Clean the surface with a dilute soap solution, followed by water.[2] Collect all cleaning materials as hazardous waste.[1][2]

Exposure Response:

  • Skin Contact: Wash with soap and water for 15 minutes.[2][5] Nitro compounds can absorb transdermally; monitor for signs of cyanosis (bluing of lips) which indicates methemoglobinemia (rare but possible with nitro-aromatics).[1][2]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

References
  • Sigma-Aldrich. (n.d.).[1][2][6] Product Specification: 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde. Retrieved from [1][2]

  • Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: Indole-3-carboxaldehyde derivatives. Retrieved from [1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][7] Retrieved from [1][2]

  • BenchChem. (2025).[1][2][4] 2-Nitrobenzaldehyde: A Comprehensive Technical Guide to Safety and Handling. Retrieved from [1][2]

Sources

Personal protective equipment for handling 1-ethyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for 1-ethyl-5-nitro-1H-indole-3-carbaldehyde (CAS No. 911701-07-0).[1] As no comprehensive Safety Data Sheet (SDS) is publicly available for this specific compound, this guide is built upon a conservative, risk-based assessment derived from the known hazards of its core chemical structures: the nitroaromatic group and the indole-3-carbaldehyde scaffold. This approach ensures the highest degree of safety for all laboratory personnel.

Hazard Assessment by Chemical Analogy

The toxicological properties of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde have not been fully investigated.[2][3] Therefore, a rigorous evaluation of its constituent parts is necessary to anticipate its potential hazards.

  • Nitroaromatic Moiety: The presence of the 5-nitro group is a primary safety concern. Aromatic nitro compounds are a well-documented class of chemicals with potential for significant toxicity.[4][5] 5-Nitroindole, a closely related analogue, is classified as harmful if swallowed and is suspected of causing genetic defects (Germ cell mutagenicity, Category 2).[6] A primary concern with such compounds is their potential to be absorbed through the skin, inhaled, or ingested, leading to systemic toxicity.[4] One notable effect of some aromatic nitro compounds is the induction of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[4]

  • Indole-3-carbaldehyde Scaffold: The parent compound, indole-3-carboxaldehyde, and its derivatives are known to be irritants.[3][7][8] Exposure to similar compounds can cause skin, eye, and respiratory tract irritation.[3][7][8] While the parent compound, 5-Nitro-1H-indole-3-carbaldehyde, is not classified as hazardous under OSHA 2024, it is still recommended to avoid contact with skin, eyes, and clothing and to prevent ingestion and inhalation.[2]

Based on this analysis, 1-ethyl-5-nitro-1H-indole-3-carbaldehyde must be handled as a substance with unknown toxicity but with a high potential for harm. The following table summarizes the anticipated hazards.

Hazard CategoryPotential RiskRationale and Supporting Evidence
Acute Toxicity Harmful or Toxic if swallowed, inhaled, or absorbed through the skin.Based on the known toxicity of aromatic nitro compounds and general warnings for indole aldehydes.[3][4][6]
Irritation Causes serious eye irritation . Causes skin irritation . May cause respiratory irritation .Based on hazard statements for analogous indole aldehydes.[7][8]
Chronic Toxicity Suspected of causing genetic defects (Mutagenicity).Extrapolated from the classification of the parent compound, 5-Nitroindole.[6]
Environmental Hazard Potentially toxic to aquatic life .A common characteristic of nitroaromatic compounds.[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical. The selection of PPE must be based on the specific laboratory operation being performed.

PPE CategoryRecommendationStandardJustification
Hand Protection Double-gloving with chemically resistant nitrile gloves.ASTM F1671 / EN 374Nitrile provides good resistance to a range of chemicals.[9] Double-gloving minimizes exposure during glove changes and in case of a breach in the outer glove. Change gloves immediately upon contamination.
Eye Protection Chemical safety goggles with side shields.ANSI Z87.1 / EN 166Protects against splashes and accidental contact with the eyes.[8][10]
Face Protection Face shield (in addition to goggles).ANSI Z87.1 / EN 166Required when there is a significant risk of splashes, such as when handling larger quantities or during solution transfers.[9][10]
Body Protection Flame-resistant lab coat with tight-fitting cuffs.NFPA 2112Protects skin from spills and prevents contamination of personal clothing.[4] Ensure the lab coat is fully buttoned.
Respiratory Protection NIOSH-approved N95 (or higher) respirator.NIOSH (US) or EN 149 (EU)Mandatory when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[4][10][11]
Foot Protection Closed-toe, chemical-resistant shoes.ASTM F2413Protects feet from spills. Leather or canvas shoes are not permissible as they can absorb and retain chemicals.[10][11]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for a given task.

PPE_Selection start Start: Prepare to Handle Compound task_assessment Assess Task: Handling Solid or Solution? start->task_assessment solid_handling Solid Handling (e.g., Weighing, Transfer) task_assessment->solid_handling Solid solution_handling Solution Handling (e.g., Dissolving, Reaction Setup) task_assessment->solution_handling Solution location_check Is work performed inside a certified chemical fume hood? solid_handling->location_check splash_risk Is there a significant splash risk? (>50 mL) solution_handling->splash_risk full_ppe Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - Closed-toe Shoes - N95 Respirator location_check->full_ppe No standard_ppe Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - Closed-toe Shoes location_check->standard_ppe Yes splash_risk->standard_ppe No add_faceshield Add Face Shield to Standard PPE splash_risk->add_faceshield Yes

Caption: PPE selection workflow for handling 1-ethyl-5-nitro-1H-indole-3-carbaldehyde.

Safe Handling and Operational Plan

All handling of this compound must occur in a designated area, preferably within a certified chemical fume hood, to minimize exposure.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.[4]

    • Assemble all necessary equipment (spatulas, glassware, solvents) and the designated hazardous waste containers before handling the compound.

    • Don the appropriate PPE as determined by the workflow diagram above.

  • Weighing (Solid Compound):

    • Perform all weighing operations inside the fume hood or on a balance with a draft shield.

    • Use a micro-spatula to carefully transfer the powder to a pre-tared container.

    • Avoid any actions that could generate dust. If dust is generated, allow it to settle within the fume hood before proceeding.

  • Dissolving and Transfer:

    • Add solvent to the solid slowly to prevent splashing.

    • If heating is required, use a controlled heating mantle with proper ventilation.

    • Keep containers closed whenever possible during transfer and reaction.[8]

  • Post-Handling Decontamination:

    • Thoroughly clean all non-disposable equipment that came into contact with the compound using an appropriate solvent (e.g., acetone, ethanol).

    • Collect all cleaning solvents and rinsates as liquid hazardous waste.

    • Wipe down the work surface in the fume hood with a damp paper towel and dispose of it as solid hazardous waste.

    • Carefully doff PPE, avoiding contact with the contaminated outer surfaces. Dispose of gloves and any other disposable PPE as solid hazardous waste.

    • Wash hands and forearms thoroughly with soap and water after completing the work.[11]

Emergency Procedures

Spill Response:

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

Spill_Response spill Spill Detected alert Alert personnel in the immediate area. Post a warning sign. spill->alert assess Assess Spill: Is it a minor or major spill? alert->assess minor_spill Minor Spill (<1g, contained) assess->minor_spill Minor major_spill Major Spill (>1g, uncontained) assess->major_spill Major don_ppe Don Full PPE: - Respirator - Double Gloves - Goggles - Lab Coat minor_spill->don_ppe evacuate Evacuate the laboratory. Close the doors. major_spill->evacuate contain Cover with an inert absorbent (e.g., vermiculite, sand). don_ppe->contain collect Carefully sweep or scoop material into a labeled hazardous waste container. contain->collect decontaminate Clean the spill area with a suitable solvent, then soap and water. Collect all materials as hazardous waste. collect->decontaminate contact_ehs Contact your institution's Environmental Health & Safety (EHS) office IMMEDIATELY. evacuate->contact_ehs

Caption: Emergency spill response workflow.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3] Rinse mouth with water and seek immediate medical attention.

Waste Disposal Plan

Proper segregation and disposal of all waste contaminated with 1-ethyl-5-nitro-1H-indole-3-carbaldehyde is mandatory to ensure safety and environmental compliance.

  • Waste Segregation: All waste streams must be segregated at the point of generation.[4] Do not mix with incompatible waste types.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Keep waste containers securely closed and store them in a designated Satellite Accumulation Area (SAA) until they are collected by EHS personnel.[8]

Waste Disposal Workflow

Waste_Disposal start Waste Generation Point (Fume Hood) waste_type Identify Waste Type start->waste_type solid Solid Waste (Gloves, Bench Paper, Weigh Paper, Contaminated Solid Compound) waste_type->solid Solid liquid Liquid Waste (Contaminated Solvents, Rinsates, Reaction Mixtures) waste_type->liquid Liquid sharps Sharps Waste (Contaminated Needles, Broken Glassware) waste_type->sharps Sharps solid_container Place in designated, 'Solid Hazardous Waste' container. solid->solid_container liquid_container Place in designated, 'Liquid Hazardous Waste' container. liquid->liquid_container sharps_container Place in a designated, puncture-proof Sharps container. sharps->sharps_container label_seal Ensure container is securely sealed and clearly labeled. solid_container->label_seal liquid_container->label_seal sharps_container->label_seal store Move to Satellite Accumulation Area for EHS pickup. label_seal->store

Caption: Waste segregation and disposal workflow.

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. (n.d.). BenchChem.
  • Personal protective equipment for handling 3-Nitrofluoranthen-9-ol. (n.d.). BenchChem.
  • SAFETY DATA SHEET - Mecarbam. (2025, November 6). Sigma-Aldrich.
  • Effect of 5-nitroindole on adenylate energy charge, oxidative phosphorylation, and lipid peroxidation in rat hepatocytes. (n.d.). PubMed.
  • Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work.
  • SAFETY DATA SHEET - 5-Nitro-1H-indole-3-carbaldehyde. (2025, December 20). Fisher Scientific.
  • SAFETY DATA SHEET - 5-Nitroindole. (2025, December 18). Fisher Scientific.
  • Personal Protection for the Applicator and Worker Module. (n.d.). Pesticide Safety Education Program (PSEP).
  • Personal Protective Equipment. (n.d.). Organisation for the Prohibition of Chemical Weapons (OPCW).
  • Safety data sheet - Empartis. (2026, March 6). BASF.
  • 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde. (n.d.). Pharmaffiliates.
  • Material Safety Data Sheet - Indole-3-carboxaldehyde. (n.d.).
  • 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde | CAS No- 911701-07-0. (n.d.). Simson Pharma.
  • Nitroindole | C8H6N2O2. (n.d.). PubChem.
  • Nitro-Group-Containing Drugs. (2018, October 8). ACS Publications.
  • Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists. (2017, October 16). PubMed.
  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (2022, August 15). University of Notre Dame Risk Management and Safety.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • 5-Fluoro-1H-indole-3-carboxaldehyde. (n.d.). Apollo Scientific.
  • Proper Disposal of Indole-3-Carboxaldehyde: A Guide for Laboratory Professionals. (n.d.). BenchChem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.